Product packaging for Doxorubicin-SMCC(Cat. No.:)

Doxorubicin-SMCC

Cat. No.: B1670907
M. Wt: 762.8 g/mol
InChI Key: OTQOQHVWNBKSGU-SAJDXUNTSA-N
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Description

Doxorubicin-SMCC, also known as ADR-SMCC, dox-SMCC, is a derivative of doxorubicin with a SMCC linker (Succinimidyl-4-( N -maleimidomethyl)cyclohexane-1-carboxylate). Maleimide in doxrubicin-SMCC can react with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. This compound can be used to synthesize doxorubicin bioconjugates with proteins, enzymes;  antobodies, antigens, and other biopolymers. This compound is often used for drug delivery research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H42N2O14 B1670907 Doxorubicin-SMCC

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOQHVWNBKSGU-SAJDXUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the mechanism of action of Doxorubicin-SMCC?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Doxorubicin-SMCC Conjugates

Executive Summary

Doxorubicin, a potent anthracycline antibiotic, is a cornerstone of many chemotherapeutic regimens. Its clinical utility, however, is often hampered by significant off-target toxicity. To address this, doxorubicin has been incorporated into antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver the cytotoxic payload directly to tumor cells. A key component in the design of these ADCs is the linker that connects the antibody to the drug. This guide provides a detailed examination of the mechanism of action of doxorubicin when conjugated via a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, a common non-cleavable linker used in ADC development.

The Core Components

Doxorubicin: The Cytotoxic Payload

Doxorubicin exerts its anticancer effects through a multi-faceted mechanism of action, primarily targeting the cell's nucleus.[1][2] The core mechanisms include:

  • DNA Intercalation: Doxorubicin's planar anthracycline ring structure inserts itself between DNA base pairs, distorting the DNA helix.[1][2] This physical obstruction interferes with DNA replication and transcription, leading to a halt in the cell cycle and subsequent apoptosis.[1]

  • Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA torsional stress during replication. By trapping the enzyme in its cleavage-competent state, doxorubicin prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and the activation of apoptotic pathways.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing superoxide anions and other ROS. This induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA, further contributing to its cytotoxicity.

SMCC: The Non-Cleavable Linker

The SMCC linker is a non-cleavable crosslinker, meaning it forms a stable covalent bond that is resistant to enzymatic cleavage in the bloodstream. This stability is crucial for preventing the premature release of doxorubicin before the ADC reaches its target, thereby minimizing systemic toxicity. The maleimide group of SMCC reacts with sulfhydryl groups on the antibody, typically from cysteine residues, to form a stable thioether bond. The release of the doxorubicin payload from an ADC with a non-cleavable linker is dependent on the complete proteolytic degradation of the antibody component within the lysosome of the target cell.

Mechanism of Action of a this compound Antibody-Drug Conjugate

The therapeutic action of a this compound ADC is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Systemic Circulation and Tumor Targeting

Once administered, the this compound ADC circulates in the bloodstream. The stability of the non-cleavable SMCC linker ensures that the doxorubicin payload remains attached to the antibody, minimizing off-target effects. The monoclonal antibody component of the ADC is designed to recognize and bind to a specific tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells.

Internalization and Intracellular Trafficking

Upon binding to the TAA, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis. The internalized complex is then trafficked through the endo-lysosomal pathway.

ADC_Internalization_Pathway Figure 1: Intracellular Trafficking of a this compound ADC cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Binding ADC Binds to Antigen ADC->Binding 1. Targeting Antigen Tumor-Associated Antigen Antigen->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Early_Endosome Early Endosome Endocytosis->Early_Endosome 3. Trafficking Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Antibody Degradation & Payload Release Lysosome->Degradation 4. Processing Payload_Efflux Payload Efflux to Cytosol Degradation->Payload_Efflux Nucleus Nucleus Payload_Efflux->Nucleus 5. Action Cytotoxicity DNA Intercalation & Topoisomerase II Inhibition Nucleus->Cytotoxicity

Caption: Intracellular trafficking pathway of a this compound ADC.

The ADC is first enclosed within an early endosome, which matures into a late endosome before fusing with a lysosome. The acidic environment and proteolytic enzymes within the lysosome are critical for the next step.

Payload Release and Cytotoxic Action

Inside the lysosome, the antibody component of the ADC is degraded by proteases into its constituent amino acids. Because the SMCC linker is non-cleavable, the doxorubicin molecule is released still attached to the linker and the lysine residue to which it was conjugated. This active metabolite, Lysine-SMCC-Doxorubicin, must then be transported out of the lysosome and into the cytoplasm to reach its ultimate target, the nucleus.

Once in the nucleus, the released doxorubicin payload exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis of the cancer cell.

Quantitative Data Summary

The efficacy of a this compound ADC is influenced by several quantitative parameters. It is important to note that these values are highly dependent on the specific antibody, target antigen, and cancer cell line being studied. The following table provides a summary of key parameters with representative data ranges found in ADC research.

ParameterDescriptionRepresentative ValuesReference
Antigen Expression Level Number of target antigens per cell. Higher expression generally leads to better ADC efficacy.10,000 - 1,000,000+ receptors/cell
Binding Affinity (KD) The dissociation constant, indicating the strength of the antibody-antigen interaction. Lower values indicate higher affinity.0.1 - 10 nMN/A
Internalization Rate The rate at which the ADC-antigen complex is internalized by the cell.Varies significantly; can be measured over hours (e.g., 0.5, 2, 4, 24 hours)
In Vitro Cytotoxicity (IC50) The concentration of the ADC required to inhibit the growth of 50% of cancer cells in vitro.10-10 - 10-12 M for the payload
Drug-to-Antibody Ratio (DAR) The average number of doxorubicin molecules conjugated to each antibody.2 - 8

Experimental Protocols

The characterization of a this compound ADC's mechanism of action involves several key experiments. Below are detailed methodologies for assessing ADC internalization.

Protocol: Fluorescence-Based ADC Internalization Assay

This protocol uses a pH-sensitive dye to quantify the internalization of an ADC into the acidic environment of the endo-lysosomal pathway.

Internalization_Assay_Workflow Figure 2: Workflow for a Fluorescence-Based Internalization Assay Cell_Seeding 1. Seed target cells in a 96-well plate ADC_Labeling 2. Label ADC with a pH-sensitive fluorescent dye Cell_Seeding->ADC_Labeling Treatment 3. Treat cells with labeled ADC at 37°C ADC_Labeling->Treatment Control Negative Control: Incubate cells with labeled ADC at 4°C Treatment->Control Incubation 4. Incubate for various time points (e.g., 0.5, 2, 4, 24h) Treatment->Incubation Imaging 5. Wash cells and acquire images using a high-content imager Incubation->Imaging Quantification 6. Quantify fluorescence intensity to determine internalization Imaging->Quantification

Caption: Experimental workflow for an ADC internalization assay.

Materials:

  • Target cancer cell line

  • This compound ADC

  • pH-sensitive fluorescent dye kit (e.g., pHrodo)

  • Complete cell culture medium

  • 96-well imaging plates

  • High-content imaging system or fluorescence plate reader

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well imaging plate at an appropriate density and allow them to adhere overnight at 37°C and 5% CO₂.

  • ADC Labeling: Conjugate the this compound ADC with a pH-sensitive dye according to the manufacturer's protocol. These dyes are non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.

  • Treatment: Prepare serial dilutions of the fluorescently labeled ADC in pre-warmed complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate at 37°C for a time course (e.g., 0.5, 2, 4, 24 hours). For a negative control to measure surface binding without internalization, incubate a parallel set of wells at 4°C.

  • Imaging and Analysis: At the end of the incubation period, wash the cells with cold phosphate-buffered saline (PBS). Acquire images using a high-content imaging system or measure the fluorescence intensity using a plate reader. The increase in fluorescence intensity over time at 37°C compared to the 4°C control corresponds to the amount of internalized ADC.

Protocol: Radiolabeling-Based Internalization Assay

This method provides a highly sensitive and quantitative measure of ADC internalization.

Materials:

  • Target cancer cell line

  • This compound ADC

  • Radioisotope for labeling (e.g., ¹²⁵I, ⁸⁹Zr)

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Cell lysis buffer (e.g., 1 M NaOH)

  • 24-well plates

  • Gamma counter

Methodology:

  • ADC Radiolabeling: Label the this compound ADC with a suitable radioisotope using standard protein labeling techniques.

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the radiolabeled ADC at a known concentration. Incubate at 37°C for various time points. A parallel set of plates should be incubated at 4°C to determine total surface-bound ADC.

  • Fractionation: At each time point, stop the internalization by placing the plates on ice and washing with ice-cold PBS.

    • Surface-bound fraction: Add pre-chilled acid wash buffer to the cells for 5-10 minutes on ice to strip the surface-bound ADC. Collect the supernatant.

    • Internalized fraction: Wash the cells again with cold PBS and then lyse them with the cell lysis buffer.

  • Quantification: Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter. The amount of internalized ADC can be calculated as a percentage of the total cell-associated radioactivity (surface-bound + internalized).

Conclusion

The mechanism of action of a this compound conjugate is a sophisticated, multi-step process that relies on the principles of targeted therapy. The specificity of the monoclonal antibody directs the potent cytotoxic agent, doxorubicin, to cancer cells, while the stability of the non-cleavable SMCC linker minimizes collateral damage to healthy tissues. The subsequent internalization and lysosomal degradation of the ADC are critical for the release of the active drug payload, which then induces cell death through well-established DNA-damaging mechanisms. A thorough understanding of this entire process, supported by quantitative analysis and detailed experimental validation, is essential for the continued development and optimization of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to Doxorubicin-SMCC Linker Chemistry and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry, synthesis, and stability of doxorubicin conjugated via a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This information is critical for the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.

Core Chemistry of Doxorubicin and the SMCC Linker

Doxorubicin: The Cytotoxic Payload

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin intercalates into DNA, disrupting topoisomerase II-mediated DNA repair and inhibiting DNA synthesis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which can damage cellular components like membranes, proteins, and DNA, ultimately triggering apoptotic pathways.

SMCC: The Non-Cleavable Linker

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker commonly used in bioconjugation. It consists of two reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (e.g., on doxorubicin or lysine residues of antibodies) to form stable amide bonds.

  • Maleimide: This group reacts specifically with sulfhydryl (thiol) groups (e.g., on cysteine residues of antibodies or other molecules) to form a stable thioether bond.

The cyclohexane ring in the SMCC linker enhances the stability of the maleimide group against hydrolysis compared to linkers without this feature.

Doxorubicin-SMCC Conjugation Chemistry

The conjugation of doxorubicin to a target molecule (e.g., an antibody) using an SMCC linker is typically a two-step process. First, the NHS ester of SMCC reacts with the primary amine of doxorubicin to form this compound. This intermediate possesses a reactive maleimide group that can then be conjugated to a thiol-containing molecule.

The reaction between the maleimide group of this compound and a thiol proceeds via a Michael addition, forming a stable thioether linkage. The optimal pH for this reaction is between 6.5 and 7.5.

G Doxorubicin Doxorubicin (with primary amine) Dox_SMCC This compound (activated intermediate) Doxorubicin->Dox_SMCC NHS ester reaction (forms stable amide bond) SMCC SMCC Linker (NHS ester and maleimide) SMCC->Dox_SMCC Final_Conjugate This compound-Molecule (Stable Conjugate) Dox_SMCC->Final_Conjugate Maleimide reaction (forms stable thioether bond) Thiol_Molecule Thiol-containing Molecule (e.g., Antibody with Cysteine) Thiol_Molecule->Final_Conjugate

This compound Conjugation Workflow.

Stability of the this compound Linker

The stability of the this compound conjugate is paramount for its therapeutic efficacy and safety. The primary bonds formed, an amide and a thioether, are generally stable. However, the thioether bond formed from the maleimide-thiol reaction can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma. This can lead to premature release of the drug.

N-Substituent of MaleimideThiol (pKa)Half-life of Conversion (in presence of Glutathione)Extent of Conversion (%)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA, 6.6)18 h~12%
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA, 6.6)3.1 h~90%
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA, 6.6)--
N-ethyl maleimide (NEM)4-mercaptohydrocinnamic acid (MPP, 7.0)--
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC, 9.5)258 h~1%

Data adapted from studies on the degradation of maleimide-thiol conjugates. The conditions and specific molecules differ from a this compound conjugate in human plasma, but the data illustrates the principle of thioether bond stability.

Experimental Protocols

Synthesis of this compound Conjugate

This protocol describes the synthesis of a this compound conjugate with a thiol-containing peptide as an example.

Materials:

  • Doxorubicin hydrochloride

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Thiol-containing peptide (e.g., with a C-terminal cysteine)

  • Dimethyl sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Triethylamine (TEA)

  • Dialysis tubing (e.g., 1 kDa MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Doxorubicin Activation with SMCC:

    • Dissolve doxorubicin hydrochloride in DMSO.

    • Dilute the doxorubicin solution in conjugation buffer.

    • Add a small amount of TEA to adjust the pH to ~8.0.

    • Add SMCC (dissolved in DMSO) to the doxorubicin solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

  • Conjugation to Thiol-containing Peptide:

    • Dissolve the thiol-containing peptide in conjugation buffer.

    • Add the activated this compound solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted small molecules by dialysis against PBS at 4°C with multiple buffer changes.

In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a this compound conjugate in plasma.

Materials:

  • Purified this compound conjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instruments (e.g., LC-MS, ELISA reader)

  • Reagents for sample processing (e.g., protein precipitation agents, affinity capture beads)

Procedure:

  • Incubation:

    • Dilute the this compound conjugate to a final concentration (e.g., 100 µg/mL) in plasma.

    • Prepare a control sample by diluting the conjugate in PBS.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Immediately freeze the samples at -80°C until analysis.

  • Analysis (LC-MS Method for Released Doxorubicin):

    • Thaw the plasma samples.

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant by LC-MS to quantify the amount of released doxorubicin and its metabolites.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Incubate Incubate Dox-SMCC Conjugate in Plasma at 37°C Collect Collect Aliquots at Time Points Incubate->Collect Freeze Freeze Samples at -80°C Collect->Freeze Thaw Thaw Samples Freeze->Thaw Precipitate Precipitate Plasma Proteins Thaw->Precipitate Analyze Analyze Supernatant by LC-MS Precipitate->Analyze

Experimental Workflow for Plasma Stability Assay.

Doxorubicin-Modulated Signaling Pathways

Doxorubicin exerts its cytotoxic effects by activating several intracellular signaling pathways, primarily leading to apoptosis. Understanding these pathways is crucial for predicting the efficacy and potential side effects of doxorubicin-based therapies.

G cluster_nucleus Nucleus cluster_mito Mitochondria cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS NFkB NF-κB Pathway (Pro- or Anti-apoptotic) Dox->NFkB DNA_damage DNA Damage DNA->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mito_dys Mitochondrial Dysfunction Bax->Mito_dys ROS->Mito_dys CytoC Cytochrome c Release Mito_dys->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Doxorubicin-Induced Apoptotic Signaling Pathways.

This guide provides foundational knowledge for researchers working with this compound conjugates. The provided protocols and stability considerations are essential for the rational design and evaluation of novel targeted therapies.

Synthesis and Characterization of Doxorubicin-SMCC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Doxorubicin-SMCC, a crucial building block in the development of antibody-drug conjugates (ADCs). Doxorubicin, a potent anthracycline antibiotic, is a widely used chemotherapeutic agent. Its conjugation to the succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker enables its attachment to thiol-containing molecules, such as antibodies, to create targeted cancer therapies. This guide details the synthetic methodologies, characterization techniques, and relevant biological pathways associated with this compound.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₃₉H₄₂N₂O₁₄[1]
Molecular Weight 762.76 g/mol [1][2]
Purity 98.80%[3][4]
CAS Number 400647-59-8

Synthesis of this compound

The synthesis of this compound involves the reaction of the primary amine group of Doxorubicin with the N-hydroxysuccinimide (NHS) ester of the bifunctional crosslinker SMCC. This reaction forms a stable amide bond, leaving the maleimide group of SMCC available for subsequent conjugation to a sulfhydryl-containing molecule. A water-soluble variant, sulfo-SMCC, can also be utilized.

Experimental Protocol: Synthesis of MCC-Doxorubicin

This protocol describes the reaction of Doxorubicin with sulfo-SMCC to yield the maleimide-activated Doxorubicin derivative (MCC-Dox).

Materials:

  • Doxorubicin hydrochloride (Dox-HCl)

  • Sulfo-SMCC (N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate N'-sulfonate)

  • Dimethylformamide (DMF)

  • Water (HPLC grade)

  • Phosphate Buffered Saline (PBS), 100 mM, pH 7.6

Procedure:

  • Prepare a solution of sulfo-SMCC (5 mg, 11.5 μmol) in a mixture of 1.2 mL of DMF, water, and 100 mM PBS (pH 7.6) at a ratio of 1:1:0.4.

  • Prepare a solution of Doxorubicin-HCl (4.3 mg, 7.7 μmol) in 1 mL of a 1:1 mixture of DMF and water.

  • Add the Dox-HCl solution to the sulfo-SMCC solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours.

  • Monitor the reaction progress hourly using mass spectrometry to confirm the consumption of free Doxorubicin.

  • Upon completion, purify the resulting MCC-Dox product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified MCC-Dox using NMR spectroscopy, analytical RP-HPLC, and mass spectrometry.

Note: The use of sulfo-SMCC, a water-soluble reagent, necessitates a mixed solvent system of DMF and water to accommodate the lipophilic nature of Doxorubicin.

Purification

Purification of the this compound conjugate is critical to remove unreacted Doxorubicin and SMCC. A common method for purification is dialysis, particularly when the conjugate is subsequently reacted with a larger molecule like a peptide.

Dialysis Protocol for Dox-Peptide Conjugate Purification:

  • Prepare a 10 mM EDTA solution by dissolving 0.9306 g of EDTA in 250 ml of water, adjusting the pH to 5.5, and then to 7.5 with NaOH.

  • Boil the dialysis tubing (e.g., 1000 Da molecular weight cutoff) in the 10 mM EDTA solution for 30 minutes.

  • Prepare a 1 mM EDTA storage solution by diluting the 10 mM stock.

  • Load the reaction mixture (e.g., 3 ml) into the prepared dialysis tubing and seal both ends.

  • Perform dialysis against 100 ml of PBS overnight at 4°C, with three buffer changes.

Characterization of this compound

The successful synthesis and purity of this compound must be confirmed through various analytical techniques.

TechniquePurposeReference
Nuclear Magnetic Resonance (NMR) Structural confirmation of the conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the molecular weight of the conjugate and assess purity.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the conjugate and for purification.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry To confirm the mass of the final conjugate, especially after conjugation to larger molecules like peptides.

Experimental Workflows and Signaling Pathways

This compound Synthesis and Conjugation Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conjugation to a thiol-containing molecule, such as a peptide or antibody.

G cluster_synthesis This compound Synthesis cluster_conjugation Conjugation to Thiol-Containing Molecule Dox Doxorubicin Reaction Reaction (Amide Bond Formation) Dox->Reaction SMCC SMCC Linker SMCC->Reaction Dox_SMCC This compound Reaction->Dox_SMCC Conjugation_Reaction Conjugation (Thioether Bond Formation) Dox_SMCC->Conjugation_Reaction Thiol_Molecule Thiol-Containing Molecule (e.g., Antibody, Peptide) Thiol_Molecule->Conjugation_Reaction ADC Antibody-Drug Conjugate (ADC) Conjugation_Reaction->ADC

Caption: Workflow for this compound synthesis and conjugation.

Doxorubicin's Mechanism of Action in Cancer Cells

Doxorubicin exerts its cytotoxic effects through multiple mechanisms. The primary modes of action are the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS_Generation Generation of Reactive Oxygen Species (ROS) Dox->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis_Nucleus Apoptosis DNA_Damage->Apoptosis_Nucleus Membrane_Damage Cell Membrane Damage ROS_Generation->Membrane_Damage Apoptosis_Cytoplasm Apoptosis Membrane_Damage->Apoptosis_Cytoplasm

Caption: Doxorubicin's primary mechanisms of action in cancer cells.

Notch Signaling Pathway in Doxorubicin-Induced Apoptosis

Recent studies have implicated the Notch signaling pathway in mediating Doxorubicin-driven apoptosis in cancer cells. Doxorubicin treatment can increase the expression of Notch pathway components, leading to apoptosis.

G Dox Doxorubicin Notch Notch Pathway Components Dox->Notch HES1 HES1 Upregulation Notch->HES1 PARP1 PARP1 Activation HES1->PARP1 AIF AIF Subcellular Location Regulation HES1->AIF Apoptosis Apoptosis PARP1->Apoptosis AIF->Apoptosis

Caption: Role of the Notch signaling pathway in Doxorubicin-induced apoptosis.

Applications in Drug Development

This compound is a key intermediate in the construction of ADCs. The SMCC linker is non-cleavable, meaning that the drug is released upon lysosomal degradation of the antibody carrier within the target cancer cell. This targeted delivery approach aims to increase the therapeutic index of Doxorubicin by concentrating its cytotoxic activity at the tumor site and minimizing systemic toxicity. The stability of the thioether bond formed between the maleimide group of this compound and the sulfhydryl group of an antibody is crucial for maintaining the integrity of the ADC in circulation.

Conclusion

The synthesis and characterization of this compound are fundamental steps in the development of next-generation targeted cancer therapies. This guide provides researchers and drug development professionals with a detailed overview of the necessary protocols, characterization methods, and the underlying biological rationale for its use. Careful control over the synthesis and purification processes is paramount to ensure the production of a high-quality conjugate for subsequent ADC development. The continued exploration of Doxorubicin-based ADCs holds significant promise for improving cancer treatment outcomes.

References

Doxorubicin-SMCC: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Doxorubicin-SMCC, a key conjugate in the development of Antibody-Drug Conjugates (ADCs). The document details its chemical structure, physicochemical properties, and a standard synthesis protocol. Furthermore, it elucidates the mechanism of action of the doxorubicin payload and outlines the experimental workflow for its conjugation to targeting moieties. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of targeted cancer therapies.

Introduction

This compound is an agent-linker conjugate essential for the construction of Antibody-Drug Conjugates (ADCs).[1][2] It comprises the potent chemotherapeutic agent doxorubicin linked to a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[3][4][5] The SMCC linker is a non-cleavable linker, which provides a stable connection between the cytotoxic payload and the antibody. This stability is crucial for ensuring that the cytotoxic agent remains attached to the antibody while in circulation, minimizing off-target toxicity. The targeted delivery of doxorubicin via ADCs allows for selective cytotoxicity towards cancer cells that overexpress the target antigen, thereby enhancing the therapeutic window of this potent drug.

Chemical Structure and Properties

This compound is a complex molecule formed by the covalent linkage of doxorubicin and the SMCC crosslinker. The structure is characterized by the anthracycline core of doxorubicin and the maleimide group of the SMCC linker, which is reactive towards sulfhydryl groups.

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical and Chemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₉H₄₂N₂O₁₄
Molecular Weight 762.76 g/mol
CAS Number 400647-59-8
Appearance Orange to red solid
Solubility DMSO: 125 mg/mL (163.88 mM) (requires sonication)
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month
IUPAC Name 4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the reaction of the primary amine group of doxorubicin with the N-hydroxysuccinimide (NHS) ester of the SMCC crosslinker to form a stable amide bond.

Materials:

  • Doxorubicin hydrochloride

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Dimethyl sulfoxide (DMSO)

  • Conjugation buffer (0.1 M sodium phosphate, 0.150 M sodium chloride, pH 7.2)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Dialysis tubing (e.g., 1000 MWCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Doxorubicin Activation:

    • Dissolve doxorubicin hydrochloride in DMSO.

    • Disperse the doxorubicin solution in the conjugation buffer.

    • Add TEA to adjust the pH to approximately 8.0.

  • Reaction with SMCC:

    • Add SMCC to the doxorubicin solution. A molar excess of SMCC is typically used.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing, under an inert atmosphere (argon or nitrogen) and protected from light.

  • Purification:

    • To remove unreacted starting materials and byproducts, the reaction mixture is purified.

    • Dialysis is a common method for purification. Dialyze the reaction mixture against PBS at 4°C overnight with multiple buffer changes.

    • Alternatively, purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of this compound

The quality and identity of the synthesized this compound should be confirmed using various analytical techniques.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the covalent linkage and the structural integrity of the conjugate.

  • Mass Spectrometry (MS): Techniques such as LC-MS or MALDI-TOF can be used to verify the molecular weight of the this compound conjugate.

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the final product.

Mechanism of Action

The cytotoxic effect of this compound is mediated by its doxorubicin payload. Once the ADC binds to its target antigen on a cancer cell and is internalized, the doxorubicin is released within the cell. The mechanism of action of doxorubicin is multifaceted and includes:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which disrupts DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils. This leads to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.

  • Cell Cycle Arrest: The cellular damage induced by doxorubicin activates cell cycle checkpoints, leading to arrest, typically at the G2/M phase.

Doxorubicin_MoA Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Replication DNA Replication & Transcription Blocked DSB DNA Double-Strand Breaks TopoII->DSB Stabilizes complex CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Replication->Apoptosis DSB->Apoptosis

Caption: Doxorubicin's mechanism of action.

Experimental and Logical Workflows

Synthesis and Conjugation Workflow

The overall process from synthesis to the creation of an ADC involves several key steps.

ADC_Workflow cluster_synthesis This compound Synthesis cluster_conjugation Antibody Conjugation Dox Doxorubicin Reaction Reaction (Amide Bond Formation) Dox->Reaction SMCC SMCC Linker SMCC->Reaction DoxSMCC This compound Reaction->DoxSMCC Purification Purification (Dialysis/HPLC) DoxSMCC->Purification Conjugation Conjugation (Thioether Bond) Purification->Conjugation Antibody Thiolated Antibody Antibody->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Purification2 Purification (e.g., SEC) ADC->Purification2

Caption: Workflow for this compound synthesis and ADC conjugation.

Conclusion

This compound is a critical component in the development of next-generation targeted cancer therapies. Its stable, non-cleavable linker ensures the delivery of the potent cytotoxic agent doxorubicin specifically to tumor cells, thereby enhancing efficacy and reducing systemic toxicity. The well-defined chemical properties and synthesis protocols outlined in this guide provide a solid foundation for researchers and drug developers working to create innovative and effective Antibody-Drug Conjugates. Careful characterization and purification are paramount to ensuring the quality and consistency of the final ADC product.

References

The Chemistry and Application of Doxorubicin-SMCC in Targeted Cancer Therapy: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of potent cytotoxic agents to monoclonal antibodies, creating Antibody-Drug Conjugates (ADCs), represents a leading strategy in targeted oncology. This technical guide provides an in-depth review of Doxorubicin-SMCC, a critical drug-linker conjugate used in the development of ADCs. We will explore its chemical properties, applications, and the methodologies for its synthesis and evaluation. This document consolidates key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying biological and chemical processes to serve as a comprehensive resource for professionals in drug development.

Introduction: Doxorubicin and the Role of the SMCC Linker

Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy. Its primary mechanisms of action include intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptotic cell death.[1][2] Despite its efficacy, doxorubicin's use is often limited by significant dose-dependent cardiotoxicity and a narrow therapeutic window.

To overcome these limitations, targeted delivery systems have been developed. ADCs leverage the specificity of a monoclonal antibody to deliver a potent payload like doxorubicin directly to cancer cells that overexpress a particular surface antigen, thereby sparing healthy tissues. The success of an ADC is critically dependent on the linker connecting the antibody and the drug.

This compound is a pre-activated drug-linker construct combining doxorubicin with the heterobifunctional crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[3] The SMCC linker is classified as a non-cleavable linker . This means the release of the cytotoxic payload relies on the complete lysosomal degradation of the antibody component after the ADC is internalized by the target cancer cell.[4] The maleimide group of SMCC reacts with free sulfhydryl (thiol) groups on the antibody, typically on cysteine residues, to form a highly stable thioether bond.[3] This stability is crucial for preventing premature drug release in systemic circulation, a key factor in minimizing off-target toxicity.

Key Applications of this compound

The primary application of this compound is in the creation of ADCs for targeted cancer therapy. Notable examples that have been evaluated in preclinical and clinical settings include:

  • Milatuzumab doxorubicin (IMMU-110): An ADC targeting the CD74 antigen, which is highly expressed in various hematological malignancies like multiple myeloma and non-Hodgkin's lymphoma. Preclinical studies demonstrated its efficacy in xenograft models of human multiple myeloma. However, the ADC was later discontinued in Phase I/II trials due to a lack of sufficient efficacy.

  • BR96-doxorubicin: This ADC targeted the Lewis-Y antigen, an epitope found on a variety of epithelial tumors, including breast cancer. While it showed significant antitumor activity in preclinical models, its clinical development was halted due to dose-limiting gastrointestinal toxicities, which were attributed to the expression of the Lewis-Y antigen on normal gastrointestinal tissues.

These examples highlight both the promise and the challenges of using this compound in ADCs, underscoring the critical importance of target selection in ADC design.

Quantitative Data Summary

The following tables summarize key quantitative parameters for doxorubicin and ADCs utilizing a doxorubicin payload, based on available preclinical data.

Table 1: In Vitro Cytotoxicity of Free Doxorubicin

This table provides context for the potency of the doxorubicin payload against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)Incubation TimeCitation
MCF7Breast Cancer1.2024 hours
HCT116Colon Cancer24.30 (µg/ml)Not Specified
Hep-G2Hepatocellular Carcinoma14.72 (µg/ml)Not Specified
PC3Prostate Cancer2.64 (µg/ml)Not Specified
RajiBurkitt's Lymphoma0.003 - 0.004Not Specified
A-375Melanoma0.003 - 0.004Not Specified
Capan-1Pancreatic Cancer>0.03Not Specified

Note: IC50 values can vary significantly based on the assay conditions and cell line. Direct comparison between studies should be made with caution.

Table 2: Characteristics of Doxorubicin-Based ADCs

This table summarizes the reported characteristics of ADCs that have utilized a doxorubicin payload. Specific pharmacokinetic and in vitro cytotoxicity data for the full conjugates are limited in the reviewed literature.

ADC NameTarget AntigenLinker TypeDrug-to-Antibody Ratio (DAR)Key Preclinical FindingsCitation
Milatuzumab doxorubicin (IMMU-110) CD74Hydrazone/SMCC Chemistry~8:1Cytotoxic to CD74+ MC/CAR myeloma cells. Cured most mice in a myeloma xenograft model at doses as low as 50 µ g/mouse . PK profile was identical to the naked antibody.
BR96-doxorubicin Lewis-YHydrazone/SMCC Chemistry~8:1Demonstrated significant antitumor activity and cures in preclinical xenograft models.

Experimental Protocols & Workflows

The synthesis of a this compound based ADC is a multi-step process requiring careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR) while preserving the antibody's integrity and binding affinity.

General Experimental Workflow

The overall process involves antibody preparation, conjugation, and purification. The following diagram illustrates a typical workflow for conjugating this compound to an antibody via reduced cysteine residues.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: ADC Purification & Characterization A Start with Purified mAb (e.g., in PBS buffer) B Antibody Reduction (e.g., with TCEP or DTT) - Reduces interchain disulfide bonds - Exposes free thiol (-SH) groups A->B C Purification / Buffer Exchange (e.g., Desalting Column) - Removes reducing agent - Exchange into conjugation buffer B->C E Conjugation - Add Dox-SMCC to reduced mAb - Maleimide group of SMCC reacts with free antibody thiols - Forms stable thioether bond C->E D Prepare this compound (Dissolved in organic solvent, e.g., DMSO) D->E F Quench Reaction (Optional, e.g., with N-acetylcysteine) - Caps unreacted maleimides E->F G Purification (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)) - Removes unconjugated drug-linker and aggregates F->G H Final ADC Product (Formulated in stable buffer) G->H I Characterization - DAR (HIC, LC-MS) - Purity (SEC) - Binding (ELISA) - Potency (Cytotoxicity Assay) H->I

General workflow for this compound ADC synthesis.
Detailed Methodology: Cysteine-Based Conjugation

This protocol is a generalized representation based on established methods.

  • Antibody Reduction:

    • Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., PBS with EDTA, pH ~7.0).

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to the antibody solution. The molar excess of the reducing agent will depend on the desired level of disulfide bond reduction.

    • Incubate the reaction at 37°C for 1-2 hours to expose the cysteine thiol groups.

  • Removal of Reducing Agent:

    • Immediately following reduction, remove the excess reducing agent. This is a critical step to prevent it from quenching the maleimide groups on the this compound.

    • This is typically achieved using a desalting column (e.g., Sephadex G-25) or via tangential flow filtration (TFF), exchanging the antibody into a conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction:

    • Prepare a stock solution of this compound in an organic solvent like Dimethyl sulfoxide (DMSO).

    • Add the this compound solution to the reduced and purified antibody. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is used to drive the reaction.

    • Incubate at room temperature for 1-2 hours, protected from light. The maleimide group of SMCC will covalently bond with the antibody's free thiol groups.

  • Purification and Formulation:

    • Purify the resulting ADC to remove unconjugated this compound, aggregates, and other reaction byproducts. Size Exclusion Chromatography (SEC) is commonly used.

    • The purified ADC is then concentrated and formulated into a suitable, stable storage buffer.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS).

    • Purity and Aggregation: Assess the percentage of monomeric ADC and the level of aggregation using SEC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen using an ELISA-based assay.

    • In Vitro Potency: Evaluate the cytotoxicity of the final ADC product on antigen-positive and antigen-negative cell lines to determine its potency (IC50) and specificity.

Mechanism of Action: From Binding to Cell Death

The efficacy of a this compound ADC relies on a sequence of events that ensures the targeted delivery and intracellular release of its cytotoxic payload.

Mechanism of action for a non-cleavable this compound ADC.
  • Binding: The ADC circulates in the bloodstream until the antibody portion recognizes and binds specifically to its target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the cancer cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis, enclosing it within an endosome.

  • Trafficking: The endosome traffics through the cell and fuses with a lysosome.

  • Degradation: The acidic environment and potent enzymes within the lysosome degrade the antibody component of the ADC.

  • Payload Release: Because the SMCC linker is non-cleavable, the doxorubicin payload is released still attached to the linker and the cysteine amino acid to which it was bound. This active metabolite is now free within the cell.

  • Cytotoxic Action: The doxorubicin metabolite translocates to the nucleus where it exerts its anticancer effects through three primary mechanisms:

    • DNA Intercalation: It inserts itself between the base pairs of the DNA helix, distorting its structure and blocking DNA and RNA synthesis.

    • Topoisomerase II Inhibition: It traps the topoisomerase II enzyme in a complex with DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks.

    • Reactive Oxygen Species (ROS) Generation: It participates in redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes.

  • Apoptosis: The accumulation of extensive DNA damage and cellular stress triggers the cell's apoptotic pathways, leading to programmed cell death.

Conclusion and Future Directions

This compound provides a robust and stable platform for the development of antibody-drug conjugates. The non-cleavable nature of the SMCC linker ensures conjugate stability in circulation, a critical factor for a successful ADC. However, the clinical experiences with ADCs like milatuzumab doxorubicin and BR96-doxorubicin demonstrate that the efficacy and safety of the final conjugate are profoundly influenced by the choice of the target antigen. The ideal target should be highly and homogenously expressed on tumor cells with minimal or no expression on healthy, vital tissues.

While newer, ultra-potent payloads have gained favor in many next-generation ADCs, doxorubicin remains a relevant payload, particularly in combination therapies or for targeting specific tumor vulnerabilities. Future research may focus on optimizing the drug-to-antibody ratio, exploring novel, highly specific tumor targets, and combining this compound ADCs with other therapeutic modalities such as immunotherapy to enhance their antitumor effects. This guide serves as a foundational resource for scientists dedicated to advancing these next-generation targeted cancer therapies.

References

The Precision Strike: A Technical Guide to Payload Delivery with Doxorubicin-SMCC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of payload delivery utilizing the Doxorubicin-SMCC conjugate, a cornerstone in the development of Antibody-Drug Conjugates (ADCs). By leveraging the specificity of monoclonal antibodies, this compound facilitates the targeted delivery of the potent chemotherapeutic agent, Doxorubicin, directly to cancer cells, thereby enhancing therapeutic efficacy while mitigating off-target toxicity. This document provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and available quantitative data to empower researchers in the design and execution of their ADC research.

Mechanism of Action: A Targeted Approach to Cytotoxicity

The efficacy of an ADC hinges on the precise delivery of its cytotoxic payload to the target cancer cell. The this compound conjugate is an exemplary system that combines the DNA-damaging capabilities of Doxorubicin with the stable, non-cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

The journey of the this compound ADC from administration to cellular demise involves a series of orchestrated events:

  • Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through a process called receptor-mediated endocytosis.[1]

  • Lysosomal Trafficking: The internalized vesicle, or endosome, fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes.

  • Payload Liberation: Inside the lysosome, the antibody portion of the ADC is degraded by proteases. Due to the non-cleavable nature of the SMCC linker, the Doxorubicin molecule is released with the linker and the amino acid residue (typically lysine) to which it was attached still bound.[1]

  • Induction of Apoptosis: The liberated Doxorubicin-linker-amino acid complex can then exert its cytotoxic effects. Doxorubicin primarily functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[2] This disruption of DNA integrity triggers a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.[3][4]

Quantitative Data on this compound ADCs

The successful development of an ADC relies on the careful characterization of its key parameters. While specific data for a single, universally applicable this compound ADC is not feasible due to variations in antibodies, target antigens, and experimental conditions, the following tables present a summary of representative quantitative data to guide researchers.

Table 1: In Vitro Cytotoxicity of Doxorubicin

This table provides a summary of the 50% inhibitory concentration (IC50) values for Doxorubicin against various cancer cell lines. These values serve as a baseline for evaluating the potency of this compound ADCs.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7 Breast Adenocarcinoma~1.2
MDA-MB-231 Triple-Negative Breast Cancer~1.5
SK-BR-3 HER2+ Breast CancerNot explicitly found for Doxorubicin alone
HCT116 Colon Cancer~24.3 µg/mL (~44.6 µM)
PC3 Prostate Cancer~2.64 µg/mL (~4.8 µM)
Hep-G2 Hepatocellular Carcinoma~14.72 µg/mL (~27.0 µM)

Table 2: Drug-to-Antibody Ratio (DAR) Determination Methods

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and safety.

MethodPrincipleAdvantagesDisadvantagesReference
UV-Vis Spectroscopy Measures absorbance at 280 nm (for antibody) and at the λmax of the drug to calculate their respective concentrations based on the Beer-Lambert law.Simple, rapid, and requires minimal specialized equipment.Requires that the drug has a distinct UV-Vis absorbance peak from the antibody and that the extinction coefficients are accurately known. Provides an average DAR.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).Can be influenced by the formulation buffer and requires method development.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC components by liquid chromatography and determines their mass-to-charge ratio, allowing for precise mass determination of the intact ADC and its fragments.Provides accurate DAR values and detailed information on the distribution of drug-loaded species and the location of conjugation.Requires sophisticated instrumentation and expertise in data analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates the light and heavy chains of the antibody after reduction, allowing for the quantification of drug-conjugated chains.Can provide information on the distribution of the drug on the light and heavy chains.Requires reduction of the antibody, which alters the native structure.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preparation and characterization of this compound ADCs.

This compound Conjugation to an Antibody

This protocol outlines the steps for conjugating this compound to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

  • Reaction Buffer (e.g., PBS with EDTA, pH 7.0)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns

  • Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.150 M sodium chloride, pH 7.2)

Procedure:

  • Antibody Reduction:

    • Prepare 1 mg of the antibody in 0.5-1.0 ml of PBS.

    • Perform a buffer exchange into Reaction Buffer using a desalting column to remove any interfering substances.

    • Add a calculated molar excess of the reducing agent (e.g., a 10-fold molar excess of TCEP) to the antibody solution. The amount of reducing agent will determine the number of interchain disulfide bonds reduced and, consequently, the final DAR.

    • Incubate the reaction at 37°C for 2 hours.

    • Remove the excess reducing agent by buffer exchange into Reaction Buffer using a desalting column.

  • Conjugation Reaction:

    • Immediately after the reduction and purification, add a solution of this compound (typically dissolved in an organic solvent like DMSO) to the reduced antibody solution. A molar excess of this compound (e.g., 5- to 20-fold molar excess over the antibody) is generally used. The final concentration of the organic solvent should be kept low (typically <10%) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching:

    • Add a quenching reagent, such as N-acetylcysteine, to a final concentration of approximately 1 mM to cap any unreacted maleimide groups on the SMCC linker.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the ADC from unreacted this compound, quenching reagent, and any aggregates using a desalting column or size-exclusion chromatography (SEC). The buffer should be exchanged into a formulation buffer suitable for storage (e.g., PBS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic potential of a this compound ADC on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, MDA-MB-231)

  • Complete cell culture medium

  • This compound ADC

  • Free Doxorubicin (as a control)

  • Untargeted ADC (as a negative control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC, free Doxorubicin, and the negative control ADC in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with untreated cells as a control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software.

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound payload delivery.

Signaling Pathways

Doxorubicin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNFα DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Binding FADD_TRADD FADD/TRADD DeathReceptor->FADD_TRADD Recruitment Caspase8 Pro-caspase 8 FADD_TRADD->Caspase8 Activation ActiveCaspase8 Active Caspase 8 Caspase8->ActiveCaspase8 Caspase3 Pro-caspase 3 ActiveCaspase8->Caspase3 Activation Dox Doxorubicin DNA_Damage DNA Damage (Intercalation, Topo II Inhibition) Dox->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Pro-caspase 9 Apoptosome->Caspase9 Activation ActiveCaspase9 Active Caspase 9 Caspase9->ActiveCaspase9 ActiveCaspase9->Caspase3 Activation ActiveCaspase3 Active Caspase 3 Caspase3->ActiveCaspase3 PARP_Cleavage PARP Cleavage ActiveCaspase3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation ActiveCaspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathways.

Experimental Workflows

ADC_Production_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody Reduction Reduction of Disulfide Bonds (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced Antibody Reduction->Reduced_mAb Conjugation_Reaction Thiol-Maleimide Reaction Reduced_mAb->Conjugation_Reaction Dox_SMCC This compound Dox_SMCC->Conjugation_Reaction Crude_ADC Crude ADC Mixture Conjugation_Reaction->Crude_ADC Purification Purification (e.g., SEC, Desalting) Crude_ADC->Purification Purified_ADC Purified this compound ADC Purification->Purified_ADC Characterization Characterization (DAR, Purity, etc.) Purified_ADC->Characterization Final_Product Final ADC Product Characterization->Final_Product In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Dilutions Prepare Serial Dilutions of ADC and Controls Incubate_Overnight->Prepare_Dilutions Treat_Cells Treat Cells with Dilutions Prepare_Dilutions->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to Doxorubicin-SMCC Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the bioconjugation of the chemotherapeutic agent doxorubicin to biomolecules using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This process is fundamental in the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs).

Core Principles: The Chemistry of Doxorubicin-SMCC Conjugation

The bioconjugation of doxorubicin using an SMCC linker is a two-step process that leverages the linker's distinct reactive ends: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1] This heterobifunctional nature allows for a controlled, sequential conjugation, minimizing undesirable side reactions.[1]

Step 1: Activation of Doxorubicin

The primary amine group of doxorubicin acts as a nucleophile, attacking the carbonyl carbon of the NHS ester on SMCC. This reaction forms a stable amide bond and is most efficient at a pH range of 7.0 to 9.0.[1][2] The product of this initial step is a maleimide-activated doxorubicin derivative.[3]

Step 2: Conjugation to a Thiol-Containing Biomolecule

The maleimide group of the activated doxorubicin then reacts with a sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. This reaction, a Michael addition, forms a stable thioether bond and is most efficient in the pH range of 6.5 to 7.5. At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.

The cyclohexane ring within the SMCC spacer arm enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis and allowing for the possibility of lyophilizing and storing the maleimide-activated intermediate for later use.

Experimental Protocols

This section details the methodologies for the key experiments in this compound bioconjugation studies, from the initial activation of doxorubicin to the purification and characterization of the final conjugate.

Activation of Doxorubicin with SMCC

This protocol outlines the reaction between doxorubicin and the SMCC crosslinker.

Materials:

  • Doxorubicin Hydrochloride

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

  • Reaction vessel protected from light

Procedure:

  • Dissolve Doxorubicin HCl in DMF or DMSO.

  • Add a slight molar excess of TEA to neutralize the hydrochloride and deprotonate the primary amine of doxorubicin.

  • In a separate container, dissolve SMCC in DMF or DMSO. A molar excess of SMCC relative to doxorubicin is typically used to drive the reaction.

  • Add the SMCC solution to the doxorubicin solution dropwise while stirring.

  • Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conjugation of Maleimide-Activated Doxorubicin to a Thiolated Biomolecule

This protocol describes the conjugation of the activated doxorubicin to a protein or peptide containing free thiol groups.

Materials:

  • Maleimide-activated Doxorubicin solution (from section 2.1)

  • Thiolated biomolecule (e.g., antibody, peptide) in a suitable buffer

  • Conjugation Buffer (amine and thiol-free, pH 6.5-7.5, e.g., Phosphate-Buffered Saline - PBS)

  • Reducing agent (if necessary, e.g., TCEP or DTT)

  • Desalting column

Procedure:

  • If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, treat it with a reducing agent like TCEP. Subsequently, the reducing agent must be removed, for example, by using a desalting column.

  • Buffer exchange the thiolated biomolecule into the conjugation buffer.

  • Add the maleimide-activated doxorubicin solution to the thiolated biomolecule solution. The molar ratio of activated doxorubicin to the biomolecule should be optimized based on the desired drug-to-biomolecule ratio.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light.

  • Quench the reaction by adding a small molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.

Purification of the Doxorubicin-Biomolecule Conjugate

Purification is crucial to remove unreacted doxorubicin, linker, and any aggregated products.

Common Purification Techniques:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. This is effective for removing small molecules like unreacted drug-linker from the larger bioconjugate.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. This can be used to separate conjugates with different drug-to-antibody ratios (DARs).

  • Ultrafiltration/Diafiltration (UF/DF): A membrane-based technique used for buffer exchange and removal of small molecule impurities.

  • Dialysis: A common method to remove small, unreacted molecules from the final conjugate product.

Characterization of the Doxorubicin-Biomolecule Conjugate

Thorough characterization is essential to determine the success of the conjugation and the quality of the final product.

Key Characterization Methods:

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated doxorubicin.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and can be adapted to quantify the amount of conjugated doxorubicin.

  • Mass Spectrometry (MS): Essential for determining the molecular weight of the conjugate and calculating the drug-to-antibody ratio (DAR).

  • SDS-PAGE: To visualize the conjugate and assess for any aggregation or fragmentation.

Quantitative Data Summary

The efficiency of the conjugation and the properties of the resulting bioconjugate are critical parameters. The following tables summarize key quantitative data from various studies.

ParameterValueConditions/Notes
Conjugation Efficiency
Doxorubicin to SMCCReaction completion monitored by mass spectrometry after 4 hours.Reaction in DMF/water with PBS at pH 7.6.
Drug-to-Antibody Ratio (DAR)
Ado-trastuzumab emtansine (T-DM1)Average of 3.5Conjugation via lysine residues.
Maytansinoid ADCsRanging from ~2 to 10Different DARs prepared for preclinical studies.
Stability
[(WR)8WKβA]-Dox conjugateHalf-life of ~6 hoursIn 25% human serum.
Maleimide-thiol linkageSusceptible to retro-Michael reaction, leading to drug deconjugation. Can be stabilized by hydrolysis of the succinimide ring.Stability is a critical consideration for in vivo applications.
DoxorubicinUnstable in some tissue culture media (t1/2 ≈ 3 hours).Stable in distilled water.
BR96-DOX immunoconjugateStabilized by lyophilization with sugars.Solution stability was not acceptable for long-term storage.

Visualizations

The following diagrams illustrate the key processes in this compound bioconjugation.

This compound Bioconjugation Workflow

G cluster_step1 Step 1: Doxorubicin Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Characterization Dox Doxorubicin (Amine-containing) Dox_SMCC Maleimide-Activated Doxorubicin Dox->Dox_SMCC Reaction with NHS-ester (pH 7-9) SMCC SMCC Linker (NHS-ester & Maleimide) SMCC->Dox_SMCC Conjugate Doxorubicin-Biomolecule Conjugate Dox_SMCC->Conjugate Reaction with Thiol (pH 6.5-7.5) Biomolecule Thiol-containing Biomolecule (e.g., Antibody) Biomolecule->Conjugate Purification Purification (SEC, HIC, UF/DF) Conjugate->Purification Characterization Characterization (HPLC, MS, SDS-PAGE) Purification->Characterization Final_Product Purified & Characterized Conjugate Characterization->Final_Product

Caption: Experimental workflow for this compound bioconjugation.

Doxorubicin's Mechanism of Action: Signaling Pathway

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Mitochondria Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Dox->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis_Nuclear Apoptosis DNA_Damage->Apoptosis_Nuclear Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Membrane_Damage Membrane & Protein Damage Oxidative_Stress->Membrane_Damage Apoptosis_Cytoplasmic Apoptosis Oxidative_Stress->Apoptosis_Cytoplasmic

Caption: Doxorubicin's dual mechanism of action leading to apoptosis.

References

Methodological & Application

Application Notes: Synthesis of Doxorubicin-Monoclonal Antibody Conjugates using SMCC Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic class that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1] The linker connecting the antibody and the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety.[] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-cleavable, heterobifunctional crosslinker widely used in ADC development.[] Its design allows for a stable connection between the antibody and the drug, minimizing off-target toxicity by ensuring the payload remains attached in systemic circulation.[1]

The SMCC linker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues on the antibody) and a maleimide group that reacts with sulfhydryl (thiol) groups.[] This dual reactivity enables a sequential, two-step conjugation process. This document provides detailed protocols for the conjugation of a pre-formed Doxorubicin-SMCC complex to a monoclonal antibody via two common strategies: targeting native lysine residues or targeting cysteine residues after reduction of interchain disulfide bonds.

Principle of this compound Conjugation

The conjugation process involves the reaction of the maleimide group of a pre-activated this compound molecule with free sulfhydryl (thiol) groups on the antibody. To achieve this, the antibody's interchain disulfide bonds are first partially reduced to generate reactive thiols. This method provides a more controlled and site-specific conjugation compared to targeting lysine residues. Following the conjugation reaction, the resulting ADC is purified to remove unconjugated doxorubicin and other impurities. The final product is then characterized to determine the drug-to-antibody ratio (DAR).

Materials and Reagents

Material/ReagentSupplier ExampleNotes
Monoclonal Antibody (IgG)User-suppliedMust be >90% pure and in an amine-free buffer (e.g., PBS).
This compoundMedChemExpress, BOC SciencesStore at -20°C, protected from light and moisture.
Reaction BufferBiCell ScientificPBS-based saline containing EDTA, pH 7.0-7.2.
Reducing Reagent (e.g., TCEP or DTT)BiCell ScientificFor cysteine conjugation protocol.
Quenching Reagent (e.g., L-cysteine)Sigma-AldrichTo cap unreacted maleimide groups.
Desalting Columns (e.g., Sephadex G-25)Interchim, BiCell ScientificFor buffer exchange and purification.
Storage/Stabilization BufferInterchim, CellMosaicPBS-based buffer, may contain stabilizers for long-term storage.
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichTo dissolve this compound.
UV-Vis SpectrophotometerStandard lab equipmentFor determining concentration and DAR.

Experimental Workflows and Chemical Pathways

The overall process for preparing the Doxorubicin-ADC is outlined below, followed by the specific chemical reactions.

G cluster_prep Antibody Preparation cluster_reduction Reduction (Cysteine Protocol) cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (in PBS) BufferEx1 Buffer Exchange into Reaction Buffer mAb->BufferEx1 Reduction Partial Reduction with TCEP/DTT BufferEx1->Reduction BufferEx2 Desalting to Remove Reducing Agent Reduction->BufferEx2 Conjugate Incubate Antibody with this compound BufferEx2->Conjugate DoxSMCC Dissolve this compound in DMSO DoxSMCC->Conjugate Quench Quench Reaction with L-cysteine Conjugate->Quench Purify Purify ADC via Desalting/SEC Column Quench->Purify Characterize Characterize ADC (UV-Vis for DAR, HIC) Purify->Characterize Store Store ADC in Stabilization Buffer Characterize->Store

Caption: Overall workflow for preparing an Antibody-Drug Conjugate (ADC) using this compound.

The chemical basis of the conjugation relies on the reaction between the maleimide group of the linker-drug complex and a thiol group on the reduced antibody.

G Ab_SS Antibody with interchain disulfide bond (Ab-S-S-Ab) Reduction Reduction (TCEP or DTT) Ab_SS->Reduction + Reducing Agent DoxSMCC This compound Conjugation Thioether Bond Formation DoxSMCC->Conjugation Ab_SH Reduced Antibody with free thiols (Ab-SH) Ab_SH->Conjugation ADC Antibody-Drug Conjugate (Ab-S-Dox) Reduction->Ab_SH Conjugation->ADC

Caption: Chemical reaction scheme for cysteine-directed this compound conjugation.

Detailed Experimental Protocols

This section details the protocol for conjugating this compound to monoclonal antibodies via cysteine residues. This method is preferred for achieving a more homogeneous ADC product.

Protocol 1: Antibody Preparation and Reduction

This protocol is optimized for approximately 1-3 mg of an IgG antibody.

  • Buffer Exchange:

    • Ensure the starting antibody is in an amine-free buffer like PBS. The concentration should be between 1-10 mg/mL.

    • Perform a buffer exchange into a reaction buffer (e.g., PBS-based saline with EDTA, pH 7.0) using a pre-equilibrated desalting column. This step removes any interfering small molecules from the antibody solution.

  • Partial Reduction of Disulfide Bonds:

    • To the buffer-exchanged antibody solution, add the reducing reagent (e.g., TCEP or DTT). A 10x stock solution is often used, added to a final 1x concentration. For example, add 1/10th the volume of a 10x reducing reagent stock.

    • Incubate the reaction at 37°C for 2 hours. This step reduces the interchain disulfide bonds in the hinge region of the antibody, exposing free thiol groups for conjugation.

  • Removal of Excess Reducing Agent:

    • Immediately following incubation, remove the excess reducing agent by passing the antibody solution through a new, pre-equilibrated desalting column. This is a critical step to prevent the quenching of the maleimide group on the this compound in the next step.

Protocol 2: this compound Conjugation
  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be used.

    • Note: this compound should be stored at low temperatures (-20°C or -80°C) and protected from moisture and light to maintain the reactivity of the maleimide group.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced antibody solution. The molar excess of this compound over the antibody will influence the final DAR. A typical starting point is a 5- to 10-fold molar excess.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction:

    • After the incubation, add a quenching reagent such as L-cysteine to a final concentration of approximately 1 mM to cap any unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes.

Protocol 3: Purification and Storage of the ADC
  • Purification:

    • Purify the ADC from unconjugated this compound and quenching reagent using a desalting column or size exclusion chromatography (SEC). Tangential flow filtration (TFF) is also a widely used method for purification and buffer exchange in larger-scale preparations.

    • Collect the fractions corresponding to the monomeric ADC peak.

  • Storage:

    • Doxorubicin is hydrophobic, and ADCs with higher DARs may be prone to aggregation and precipitation.

    • It is recommended to use the ADC immediately or within 24 hours.

    • For longer-term storage, add a stabilization buffer, aliquot the ADC, and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.

Characterization and Data Analysis

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.

Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for determining the average DAR. It requires measuring the absorbance of the purified ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance (e.g., ~480-495 nm for Doxorubicin) but the antibody does not.

The average DAR can be calculated using the Beer-Lambert law with the following equations:

A280 = (εAb,280 * CAb) + (εDox,280 * CDox) A495 = (εAb,495 * CAb) + (εDox,495 * CDox)

Since the antibody absorbance at 495 nm is negligible (εAb,495 ≈ 0), the equations simplify, allowing for the calculation of the molar concentrations of the antibody (CAb) and doxorubicin (CDox), from which the DAR is derived (DAR = CDox / CAb).

ParameterDescriptionTypical Value/Note
Molar Ratio [Dox-SMCC] : [Antibody]5:1 to 20:1
Target DAR Average drugs per antibody2 to 4. Higher DARs (>4) can lead to aggregation.
Reaction Time Conjugation incubation2 hours at room temperature.
Antibody Conc. During conjugation1-10 mg/mL.
ADC Recovery Post-purification40-80%, depending on antibody properties and DAR.

Note: The optimal molar ratio of this compound to antibody must be determined empirically for each specific monoclonal antibody to achieve the desired DAR while minimizing aggregation.

Advanced Characterization

For a more detailed analysis of DAR distribution and heterogeneity, other analytical techniques are often employed:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for analyzing cysteine-conjugated ADCs. It can separate species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), allowing for the determination of drug load distribution and the amount of unconjugated antibody.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC provides precise mass measurements, confirming the identity of different drug-loaded species and calculating the average DAR.

References

Preparation of Doxorubicin-SMCC for Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of Doxorubicin-SMCC, a crucial intermediate for the development of targeted cancer therapeutics such as antibody-drug conjugates (ADCs). The following protocols outline the synthesis of this compound and its subsequent conjugation to thiol-containing biomolecules.

Introduction

Doxorubicin is a potent anthracycline chemotherapeutic agent widely used in the treatment of various cancers.[1] However, its clinical application is often limited by severe dose-dependent cardiotoxicity and the development of multidrug resistance.[2][3] To overcome these limitations, targeted delivery strategies have been developed to selectively deliver doxorubicin to tumor cells, thereby enhancing its therapeutic index. One such strategy involves the use of antibody-drug conjugates (ADCs), where doxorubicin is covalently linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[1][]

The crosslinker succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional reagent commonly employed for the synthesis of ADCs. SMCC contains an N-hydroxysuccinimide (NHS) ester that reacts with the primary amine of doxorubicin to form a stable amide bond, and a maleimide group that reacts with sulfhydryl (thiol) groups on proteins or other biomolecules to form a stable thioether bond. The resulting this compound conjugate is a valuable intermediate for site-specific bioconjugation.

Principle of this compound Preparation and Bioconjugation

The preparation of a doxorubicin-biomolecule conjugate via a SMCC linker involves a two-step process:

  • Activation of Doxorubicin: The primary amine group of doxorubicin reacts with the NHS ester of SMCC to form this compound. This reaction introduces a maleimide group onto the doxorubicin molecule.

  • Conjugation to a Thiol-Containing Biomolecule: The maleimide group of this compound reacts with a free thiol group (sulfhydryl group) on a biomolecule, such as a cysteine residue in a peptide or a reduced interchain disulfide bond in an antibody, to form a stable thioether linkage.

This sequential approach minimizes undesirable side reactions, such as self-conjugation of the biomolecule.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis
ParameterConditionReference
Solvent N,N-dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of DMF and water.
Base N-ethyl-N,N-diisopropylamine (DIPEA) or Triethylamine (TEA).
pH ~7.2 - 8.0 for the NHS ester reaction.
Temperature Room temperature (20°C) or 37°C.
Reaction Time 4 to 12 hours.
Molar Ratio (SMCC:Dox) 1.5:1 to 3:1.
Table 2: Summary of Reaction Conditions for Bioconjugation of this compound to Thiolated Biomolecules
ParameterConditionReference
Biomolecule Thiol-containing peptides (e.g., with a cysteine residue) or reduced antibodies.
pH 6.5 - 7.5 for the maleimide-thiol reaction.
Temperature Room temperature or 37°C.
Reaction Time 2 to 4 hours.
Molar Ratio (Dox-SMCC:Thiol) Typically a molar excess of this compound is used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the reaction of doxorubicin hydrochloride with SMCC to generate the maleimide-activated doxorubicin derivative.

Materials:

  • Doxorubicin hydrochloride (Dox-HCl)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfo-SMCC

  • N,N-dimethylformamide (DMF), anhydrous

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5

  • Nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve Doxorubicin hydrochloride in anhydrous DMF. To this solution, add DIPEA or TEA to neutralize the hydrochloride and facilitate the reaction.

  • In a separate vial, dissolve SMCC in anhydrous DMF. A 1.5 to 3-fold molar excess of SMCC over doxorubicin is recommended.

  • Slowly add the SMCC solution to the doxorubicin solution while stirring under a nitrogen atmosphere to prevent moisture contamination.

  • Allow the reaction to proceed at room temperature for 4-12 hours. The reaction should be protected from light.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the this compound conjugate.

  • Characterize the purified this compound by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

Protocol 2: Bioconjugation of this compound to a Thiol-Containing Peptide

This protocol details the conjugation of the prepared this compound to a peptide containing a free cysteine residue.

Materials:

  • Purified this compound

  • Thiol-containing peptide (e.g., with a terminal cysteine)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, 10 mM EDTA, pH 7.0

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • HPLC system for purification and analysis

Procedure:

  • Dissolve the thiol-containing peptide in the Conjugation Buffer.

  • Dissolve the purified this compound in a minimal amount of DMSO and then dilute with the Conjugation Buffer.

  • Add the this compound solution to the peptide solution. A slight molar excess of this compound may be used to ensure complete conjugation of the peptide.

  • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light.

  • After the incubation, remove unreacted this compound and other small molecules using a desalting column pre-equilibrated with an appropriate buffer (e.g., PBS).

  • Purify the resulting peptide-doxorubicin conjugate by RP-HPLC.

  • Analyze the final conjugate by mass spectrometry to determine the molecular weight and confirm successful conjugation.

Protocol 3: Bioconjugation of this compound to an Antibody

This protocol outlines the steps for conjugating this compound to a monoclonal antibody through its cysteine residues, typically after reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Reducing agent (e.g., dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP))

  • Conjugation Buffer: PBS-based saline containing EDTA, pH 7.0

  • Quenching reagent (e.g., N-acetylcysteine)

  • Desalting columns or tangential flow filtration (TFF) system for buffer exchange and purification

  • Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) systems for analysis

Procedure:

  • Antibody Reduction (if necessary): To expose free thiol groups, the antibody's interchain disulfide bonds may need to be partially or fully reduced.

    • Prepare the antibody in the Conjugation Buffer.

    • Add a controlled amount of a reducing agent like DTT or TCEP. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and, consequently, the drug-to-antibody ratio (DAR).

    • Incubate at 37°C for a defined period (e.g., 90 minutes).

    • Remove the excess reducing agent by buffer exchange using a desalting column or TFF.

  • Conjugation:

    • Dissolve this compound in an organic solvent like DMSO and then add it to the reduced antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours, protected from light.

  • Quenching: Add a quenching reagent like N-acetylcysteine to react with any excess this compound.

  • Purification: Purify the antibody-drug conjugate (ADC) to remove unreacted drug-linker, free drug, and any aggregates. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as UV-Vis spectroscopy, SEC, HIC, and mass spectrometry are commonly used.

Mandatory Visualizations

Doxorubicin_SMCC_Synthesis Dox Doxorubicin (with primary amine) Dox_SMCC This compound (Maleimide-activated) Dox->Dox_SMCC NHS ester reaction (pH 7.2-8.0) SMCC SMCC (NHS ester and maleimide) SMCC->Dox_SMCC

Caption: Synthesis of this compound.

Bioconjugation_Workflow cluster_synthesis Step 1: Doxorubicin Activation cluster_conjugation Step 2: Bioconjugation cluster_purification Step 3: Purification & Analysis Dox Doxorubicin Dox_SMCC This compound Dox->Dox_SMCC Amine-NHS Ester Reaction SMCC SMCC Linker SMCC->Dox_SMCC Conjugate Doxorubicin-Biomolecule Conjugate Dox_SMCC->Conjugate Maleimide-Thiol Reaction Biomolecule Thiol-containing Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugate Purification Purification (e.g., SEC, HIC) Conjugate->Purification Analysis Characterization (e.g., MS, HPLC) Purification->Analysis

Caption: Experimental workflow for bioconjugation.

References

Application Note: Calculating the Drug-to-Antibody Ratio (DAR) for Doxorubicin-SMCC Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the characterization of Antibody-Drug Conjugates (ADCs).

Introduction

An Antibody-Drug Conjugate (ADC) is a therapeutic modality that combines the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1][2] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[2][3] An optimal DAR is crucial, as a low drug load can diminish therapeutic efficacy, while an excessively high load may negatively impact pharmacokinetics, increase toxicity, and promote aggregation.[2]

This document provides detailed protocols for the preparation and DAR characterization of an ADC composed of the chemotherapeutic agent Doxorubicin conjugated to an antibody via the non-cleavable linker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). Methodologies for determining the DAR using UV-Vis Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS) are presented.

Principle of Doxorubicin-SMCC Conjugation

The conjugation process involves a stable, covalent attachment of Doxorubicin to the antibody. Doxorubicin contains a primary amine that can react with the N-hydroxysuccinimide (NHS) ester of the heterobifunctional SMCC linker. However, a more common strategy for cysteine-based conjugation involves a pre-activated drug-linker complex. In this workflow, the antibody's interchain disulfide bonds are first partially or fully reduced to yield free sulfhydryl (thiol) groups. Separately, a pre-activated this compound complex, where Doxorubicin is already attached to the linker, is prepared. The maleimide group of this this compound complex then reacts specifically with the antibody's free thiol groups to form a stable thioether bond.

G cluster_workflow This compound Conjugation Workflow mAb Monoclonal Antibody (mAb) with Intact Disulfides reduced_mAb Reduced mAb with Free Thiols (-SH) mAb->reduced_mAb 1. Reduction (e.g., TCEP, DTT) conjugation Conjugation Reaction (Thiol-Maleimide) reduced_mAb->conjugation 2. Reaction dox_smcc Pre-activated This compound dox_smcc->conjugation adc Crude Doxorubicin-ADC conjugation->adc purified_adc Purified ADC adc->purified_adc 3. Purification (e.g., SEC, TFF)

Caption: Overall workflow for preparing a this compound ADC.

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation

This protocol outlines the generation of a Doxorubicin-ADC via cysteine conjugation.

A. Antibody Reduction:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in a reaction buffer (e.g., PBS containing 1 mM EDTA, pH 7.0).

  • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). A 10-20 fold molar excess over the antibody is a typical starting point for partial reduction.

  • Incubate the reaction at 37°C for 60-90 minutes.

  • Immediately remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), pre-equilibrated with reaction buffer. This step is critical to prevent quenching of the maleimide reagent.

B. Conjugation with this compound:

  • Prepare a stock solution of the pre-activated this compound (available commercially or synthesized in-house) in a compatible organic solvent like DMSO.

  • Add the this compound solution to the reduced antibody solution. A molar excess of the drug-linker (typically 1.5 to 5-fold over the available thiol groups) is recommended to drive the reaction to completion.

  • Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine or N-acetylcysteine to a final concentration of 1 mM. Incubate for an additional 30 minutes.

C. ADC Purification:

  • Purify the ADC to remove unreacted drug-linker, quenching reagent, and any protein aggregates.

  • Size Exclusion Chromatography (SEC) is a common method. Use a suitable column (e.g., Sephacryl S-200) equilibrated with a formulation buffer (e.g., PBS, pH 7.4).

  • Collect fractions corresponding to the monomeric ADC peak. Pool the relevant fractions and determine the final protein concentration.

Protocol 2: DAR Determination by UV-Vis Spectrophotometry

This method is a rapid and simple approach to determine the average DAR, provided the drug and antibody have distinct absorbance maxima. Doxorubicin has a characteristic absorbance peak around 480 nm, while proteins typically absorb maximally at 280 nm.

Methodology:

  • Measure the UV-Vis absorbance spectrum of the purified ADC solution from 240 nm to 600 nm.

  • Record the absorbance values at 280 nm (A280) and 480 nm (A480).

  • Calculate the concentration of the antibody and Doxorubicin using the Beer-Lambert law equations, correcting for mutual absorbance interference.

Calculations: The concentration of the antibody ([Ab]) and the drug ([Drug]) can be calculated using the following simultaneous equations:

A280 = (εAb,280 * [Ab]) + (εDrug,280 * [Drug]) A480 = (εAb,480 * [Ab]) + (εDrug,480 * [Drug])

Where ε is the molar extinction coefficient (M⁻¹cm⁻¹). Since the antibody has negligible absorbance at 480 nm (εAb,480 ≈ 0), the equations simplify:

[Drug] = A480 / εDrug,480 [Ab] = (A280 - (εDrug,280 * [Drug])) / εAb,280

Finally, the average DAR is the ratio of their molar concentrations:

DAR = [Drug] / [Ab]

Data Presentation: Molar Extinction Coefficients

Analyte Wavelength (nm) Molar Extinction Coefficient (ε) in M⁻¹cm⁻¹ Notes
Typical IgG 280 ~210,000 Varies by antibody sequence.
Typical IgG 480 ~0 Assumed to be negligible.
Doxorubicin 480 11,500 - 13,500 Value can vary based on buffer conditions. Experimental determination is recommended.

| Doxorubicin | 280 | ~10,000 | Must be determined experimentally for the specific drug-linker conjugate. |

Note: The molar extinction coefficient of Doxorubicin can be sensitive to the local environment and solvent. It is best practice to determine this value experimentally for the this compound conjugate under the exact buffer conditions used for ADC analysis.

Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity. Since Doxorubicin is hydrophobic, each conjugated drug molecule increases the overall hydrophobicity of the antibody. This allows for the separation of antibodies with different numbers of drugs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).

Methodology:

  • System: An HPLC system with a biocompatible flow path is required to handle the high salt concentrations.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR, Protein-Pak Hi Res HIC).

  • Mobile Phase A: High salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 20 mM Sodium Phosphate, pH 7.0, with 5-20% Isopropanol).

  • Gradient: Run a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes to elute the ADC species. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.

  • Detection: Monitor absorbance at 280 nm.

Data Analysis:

  • Integrate the area of each resolved peak in the chromatogram. Each peak corresponds to a specific drug load (e.g., Peak 1 = DAR 0, Peak 2 = DAR 2, etc.).

  • Calculate the weighted average DAR using the following formula:

Average DAR = Σ (Peak Arean * DARn) / Σ (Total Peak Area)

Where n represents each species (DAR 0, DAR 2, etc.).

Data Presentation: Example HIC Data Analysis

Peak ID DAR Value (DARn) Peak Area (mAU*s) % of Total Area Weighted Area (DARn * % Area)
1 0 1500 15.0% 0.00
2 2 3500 35.0% 0.70
3 4 4000 40.0% 1.60
4 6 1000 10.0% 0.60

| Total | | 10000 | 100.0% | Average DAR = 2.90 |

Protocol 4: DAR Determination by Mass Spectrometry (MS)

LC-MS provides the most detailed characterization, offering not only the average DAR but also the distribution and mass confirmation of each drug-loaded species.

G cluster_workflow Analytical Workflow for DAR Determination start Purified ADC Sample uv_vis UV-Vis Spectrophotometry start->uv_vis hic Hydrophobic Interaction Chromatography (HIC) start->hic ms LC-Mass Spectrometry (LC-MS) start->ms uv_result Average DAR (from Absorbance) uv_vis->uv_result Calculate hic_result Average DAR + Distribution (from Peak Areas) hic->hic_result Calculate Weighted Average ms_result Average DAR + Distribution + Mass Confirmation ms->ms_result Deconvolute & Calculate

Caption: Overview of analytical methods for DAR determination.

Methodology:

  • Sample Preparation: For complex spectra, the ADC sample can be deglycosylated using an enzyme like PNGase F to reduce heterogeneity.

  • LC Separation: Couple a mass spectrometer to an LC system.

    • Size Exclusion Chromatography (SEC-MS): Useful for analyzing the intact ADC under native conditions.

    • Reversed-Phase Chromatography (RP-LC-MS): Often used after reducing the ADC to separate light and heavy chains, allowing for DAR determination on each chain.

  • Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Q-TOF) to acquire the mass spectra of the eluting species.

  • Data Analysis:

    • The raw mass spectrum will show a distribution of charge states for each ADC species.

    • Use deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI) to convert the charge-state envelope into a zero-charge mass spectrum. This will show distinct peaks corresponding to the unconjugated antibody and the antibody conjugated with 1, 2, 3, etc., drug-linker molecules.

    • The software can then calculate the average DAR by determining the relative abundance of each species.

Summary

The accurate determination of the Drug-to-Antibody Ratio is a cornerstone of ADC development and quality control. This document outlines three orthogonal methods for characterizing this compound ADCs. While UV-Vis spectrophotometry offers a quick estimate of the average DAR, HIC provides additional information on the distribution of different drug-loaded species. LC-MS stands as the most powerful technique, delivering precise mass information for each species, a detailed distribution profile, and the most accurate average DAR calculation. The choice of method depends on the development stage, available instrumentation, and the level of detail required for characterization.

References

Troubleshooting & Optimization

How to prevent aggregation of Doxorubicin-SMCC ADCs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting aggregation of Doxorubicin-SMCC Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation?

A1: Aggregation of this compound ADCs is a multifactorial issue primarily driven by increased hydrophobicity. The conjugation of the highly hydrophobic Doxorubicin payload and the SMCC linker to the antibody surface creates hydrophobic patches. These patches can interact between ADC molecules, leading to the formation of soluble and insoluble aggregates[1][2]. Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody increases the overall hydrophobicity and propensity for aggregation[1][3]. ADCs with a high DAR (e.g., >8) are more likely to aggregate and exhibit faster plasma clearance[1].

  • Unfavorable Buffer Conditions: The pH, ionic strength, and buffer composition can significantly impact ADC stability. Aggregation is more likely to occur at a pH near the antibody's isoelectric point (pI) where it has a net neutral charge, reducing repulsion between molecules.

  • Presence of Organic Solvents: Organic co-solvents like DMSO, often required to dissolve the hydrophobic drug-linker, can be destabilizing to the antibody and promote aggregation, especially at concentrations above 10%.

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing or filtration) can cause partial denaturation of the antibody, exposing internal hydrophobic regions and leading to aggregation.

Q2: How does the SMCC linker contribute to aggregation?

A2: The succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is classified as a non-cleavable linker. While it provides high stability in circulation, its chemical structure, particularly the cyclohexane ring, is hydrophobic. When multiple SMCC-Doxorubicin molecules are conjugated to the antibody surface, they collectively increase the hydrophobicity, which is a primary driver of aggregation.

Q3: What is the impact of aggregation on my ADC?

A3: ADC aggregation can have severe consequences for your experiments and therapeutic applications:

  • Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen and can be cleared more rapidly from circulation, reducing the amount of ADC that reaches the tumor site.

  • Increased Immunogenicity: Aggregated proteins are known to be more immunogenic and can elicit an undesirable immune response if used in vivo.

  • Safety and Toxicity Concerns: Aggregates can lead to off-target toxicity by being taken up by non-target cells. They can also inhibit the body's clearance mechanisms, leading to drug accumulation in organs like the liver and kidneys.

  • Manufacturing and Yield Loss: The formation of precipitates requires removal steps, which adds time and cost to the manufacturing process and significantly reduces the overall yield of the final ADC product.

Q4: What are the primary analytical methods to detect and quantify aggregation?

A4: Several methods can be used to characterize ADC aggregation. It is often recommended to use orthogonal techniques for a comprehensive analysis.

  • Size Exclusion Chromatography (SEC-HPLC): This is the industry standard for quantifying soluble aggregates (dimers, trimers, and higher-order species) based on their hydrodynamic volume. It can provide quantitative data on the percentage of monomer, dimer, and high molecular weight species (HMWS).

  • Dynamic Light Scattering (DLS): A rapid technique used to estimate the average particle size and size distribution in a sample, making it useful for detecting the onset of aggregation.

  • Analytical Ultracentrifugation (AUC): A highly sensitive method for characterizing and quantifying aggregates based on their sedimentation velocity, providing detailed information on molecular weight and species distribution.

Troubleshooting Guide for Aggregation Issues

This guide is designed to help you identify the potential causes of aggregation and find actionable solutions.

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// Edges start -> q_when; q_when -> post_conjugation [label="During or immediately\n after conjugation"]; q_when -> during_storage [label="After purification or\n during storage"];

post_conjugation -> {cause_dar, cause_solvent}; cause_dar -> sol_dar; cause_solvent -> sol_solvent;

during_storage -> {cause_buffer, cause_excipients, cause_stress}; cause_buffer -> sol_buffer; cause_excipients -> sol_excipients; cause_stress -> sol_stress; }

Caption: A troubleshooting flowchart for diagnosing and solving ADC aggregation issues.

Data Presentation: Impact of Formulation on ADC Stability

While specific quantitative data for this compound ADC is limited in public literature, the following tables summarize expected trends based on studies of similar hydrophobic ADCs. Researchers should use these as a guide for their own formulation screening studies.

Table 1: Illustrative Impact of pH on ADC Aggregation

pHBuffer System% Monomer (Expected Trend)Comments
4.0Acetate▼ LowerLow pH can promote aggregation for some doxorubicin conjugates.
5.0Acetate▲ HigherOften a stable pH range for antibodies.
6.0Histidine▲ HigherHistidine is a common stabilizing buffer for mAbs and ADCs.
7.0Phosphate▼ LowerNearing the pI of many antibodies can increase aggregation risk.
8.0Phosphate▼ LowerHigher pH can also be destabilizing.

Table 2: Illustrative Impact of Excipients on ADC Aggregation After Thermal Stress

Formulation Buffer (pH 6.0)% Monomer (Expected Trend after 40°C incubation)Role of Excipient
Histidine Buffer Only▼ LowBaseline stability without additional stabilizers.
+ 5% Sucrose▲ HigherCryo- and lyoprotectant, stabilizes protein structure.
+ 0.02% Polysorbate 80▲ HigherSurfactant, prevents surface-induced aggregation and denaturation.
+ 100 mM Arginine▲ HigherSuppresses aggregation by reducing protein-protein interactions.
+ 5% Sucrose + 0.02% Polysorbate 80 + 100mM Arginine▲ HighestCombination of excipients often provides synergistic stabilizing effects.

Experimental Protocols

Protocol 1: Two-Step Conjugation of Doxorubicin to an Antibody via SMCC Linker

This protocol is a general guideline for a two-step conjugation process designed to minimize aggregation. Optimization of molar ratios and reaction times is critical for each specific antibody.

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// Edges start -> step1; step1 -> step2 [style=invis]; step1 -> step3; step2 -> step3 [label="Add dropwise\n to antibody"]; step3 -> step4; step4 -> step5; step5 -> end_node; }

Caption: A generalized experimental workflow for this compound ADC synthesis.

Methodology:

  • Reagent Preparation:

    • Antibody: Perform a buffer exchange to an amine-free buffer (e.g., 1x PBS, pH 7.2-8.0). Adjust the final concentration to 5-10 mg/mL.

    • This compound Activation: This step activates Doxorubicin's primary amine to react with the SMCC linker. This is an alternative to reacting SMCC with the antibody first.

      • Dissolve Doxorubicin HCl in DMSO. Add triethylamine (TEA) to neutralize the HCl and adjust the pH to ~8.0.

      • Dissolve SMCC in fresh, anhydrous DMSO.

      • Add the SMCC solution to the Doxorubicin solution. A typical molar ratio is 1.5:1 (SMCC:Dox).

      • Incubate for 2 hours at room temperature, protected from light, with gentle mixing.

  • Conjugation Reaction:

    • Slowly add the activated this compound solution dropwise to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).

    • Use a molar excess of activated Dox-SMCC to antibody (e.g., 5-fold to 10-fold excess). This will need to be optimized to achieve the desired DAR.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the ADC from unconjugated this compound and reaction byproducts.

    • Size-Exclusion Chromatography (e.g., Sephadex G-25, Sephacryl S-300) or Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane are effective methods.

  • Characterization and Formulation:

    • Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC (RP-HPLC).

    • Quantify the percentage of monomer and high molecular weight species (%HMW) using SEC-HPLC (see Protocol 2).

    • Perform a final buffer exchange into a pre-determined, optimized formulation buffer containing stabilizing excipients.

    • Store the final ADC product in aliquots at -80°C to prevent degradation from freeze-thaw cycles.

Protocol 2: Quantification of ADC Aggregation by SEC-HPLC

Methodology:

  • System Preparation:

    • HPLC System: An HPLC system with a UV detector (set to 280 nm for protein and a wavelength suitable for Doxorubicin, e.g., 480 nm).

    • Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Tosoh TSKgel G3000SWxl).

    • Mobile Phase: A typical mobile phase is 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8-7.4. The exact composition may need to be optimized to prevent non-specific interactions between the hydrophobic ADC and the column matrix.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration between 0.5 and 2.0 mg/mL using the mobile phase.

    • Filter the sample through a low protein-binding 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10-20 µL of the prepared sample.

    • Run an isocratic elution for a sufficient time to allow all species to elute (typically 15-30 minutes).

  • Data Analysis:

    • Identify the peaks corresponding to high molecular weight species (HMWS), monomer, and fragments based on their retention times (HMWS elute first).

    • Integrate the peak areas for each species.

    • Calculate the percentage of aggregation as: % Aggregation = (Area of HMWS Peaks / Total Area of All Peaks) * 100.

References

Technical Support Center: Doxorubicin-SMCC ADC Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doxorubicin-SMCC Antibody-Drug Conjugate (ADC) characterization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of this compound ADCs.

Aggregation Issues

Question: We are observing significant aggregation in our this compound ADC preparation. What are the potential causes and how can we mitigate this?

Answer: Aggregation is a common pitfall in ADC development, particularly with hydrophobic payloads like doxorubicin.[1][2][3] The increased hydrophobicity of the ADC compared to the parent monoclonal antibody (mAb) can lead to the formation of high molecular weight (HMW) species.[3][4] Aggregation can impact efficacy, potentially alter pharmacokinetics, and poses an immunogenicity risk.

Troubleshooting & Optimization:

  • Formulation Buffer:

    • pH: Ensure the buffer pH is not near the isoelectric point (pI) of the ADC, as this is the point of least solubility.

    • Excipients: Consider the addition of stabilizers such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) to the formulation to minimize protein-protein interactions.

  • Storage Conditions:

    • Temperature: Store the ADC at recommended low temperatures and avoid repeated freeze-thaw cycles which can induce aggregation.

    • Light Exposure: Protect the ADC from light, as doxorubicin is light-sensitive.

  • Conjugation Process:

    • Drug-to-Antibody Ratio (DAR): High DAR values increase the hydrophobicity of the ADC, making it more prone to aggregation. Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR can reduce aggregation.

  • Analytical Characterization:

    • Size Exclusion Chromatography (SEC): Regularly monitor the extent of aggregation using SEC. This technique separates molecules based on size and is a standard method for quantifying HMW species.

Drug-to-Antibody Ratio (DAR) Determination Challenges

Question: We are facing difficulties in accurately and reproducibly determining the DAR of our this compound ADC. What are the recommended methods and common pitfalls?

Answer: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) that directly influences the safety and efficacy of an ADC. Inaccurate DAR determination can lead to inconsistent product quality and misleading in vitro and in vivo results.

Troubleshooting & Optimization:

  • Method Selection:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method for DAR analysis of cysteine-linked ADCs. It separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker, allowing for the quantification of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Reversed-Phase Liquid Chromatography (RP-LC): RP-LC, often coupled with mass spectrometry (MS), can be used to determine the DAR on the light and heavy chains of the antibody after reduction.

    • Mass Spectrometry (MS): Native MS and LC-MS of the intact or subunit ADC can provide accurate mass measurements to determine the drug load distribution and average DAR.

  • Common Pitfalls in HIC:

    • Poor Resolution: Inadequate separation between different DAR species can be due to a non-optimized salt gradient or inappropriate column chemistry.

    • Peak Tailing: Hydrophobic interactions between the ADC and the column stationary phase can cause peak tailing. Modifying the mobile phase with a small amount of organic solvent (e.g., isopropanol) can sometimes mitigate this.

  • Common Pitfalls in RP-LC/MS:

    • Denaturation: The organic solvents and acidic pH used in RP-LC can cause denaturation of the ADC.

    • Signal Suppression: The doxorubicin payload can sometimes suppress the ionization of the protein chains in MS, leading to inaccurate quantification.

Stability Concerns

Question: Our this compound ADC shows instability over time, with evidence of drug deconjugation. How can we assess and improve its stability?

Answer: The stability of the linker is crucial for ensuring that the cytotoxic payload is delivered specifically to the target cells and not prematurely released into circulation, which can cause off-target toxicity. The maleimide group in the SMCC linker can be susceptible to retro-Michael reaction, leading to deconjugation.

Troubleshooting & Optimization:

  • Linker Chemistry: While SMCC is a commonly used linker, for certain applications, you might consider alternative linkers with enhanced stability.

  • Storage and Formulation:

    • pH: The stability of the maleimide linkage is pH-dependent. Storage in a neutral to slightly acidic buffer (pH 6.0-7.0) is generally recommended to minimize the retro-Michael reaction.

    • Lyophilization: For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants can significantly improve the stability of the ADC.

  • Stability Indicating Assays:

    • RP-HPLC: A reversed-phase HPLC method can be developed to separate and quantify the free doxorubicin payload from the intact ADC.

    • LC-MS: Liquid chromatography-mass spectrometry can be used to monitor the presence of deconjugated antibody and free drug over time.

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol provides a general guideline for the analysis of this compound ADCs using HIC.

Materials:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0

  • HIC Column: e.g., TSKgel Butyl-NPR

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10-50 µg of the prepared sample.

  • Gradient Elution: Perform a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peaks corresponding to the different DAR species. The average DAR can be calculated using the following formula: Average DAR = Σ(% Area of each DAR species * DAR value) / 100

Troubleshooting Data Table:

Issue Potential Cause Recommended Solution
Poor peak resolutionGradient is too steep.Decrease the slope of the salt gradient.
Broad peaksStrong hydrophobic interactions.Add a low percentage of isopropanol (e.g., 5-15%) to Mobile Phase B.
No elution of ADCADC is too hydrophobic.Start the gradient with a lower concentration of Mobile Phase A.
Size Exclusion Chromatography (SEC) for Aggregation Analysis

This protocol outlines a general method for quantifying aggregates in ADC samples.

Materials:

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • SEC Column: e.g., TSKgel G3000SWxl

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 20 µg of the prepared sample.

  • Isocratic Elution: Run the separation under isocratic conditions for 30 minutes.

  • Data Analysis: Integrate the peaks corresponding to the high molecular weight (HMW) species, monomer, and low molecular weight (LMW) fragments. The percentage of aggregate is calculated as: % Aggregate = (Area of HMW peaks / Total Area of all peaks) * 100

Illustrative SEC Data Table:

Sample % Monomer % Aggregate (HMW) % Fragment (LMW)
ADC Batch 1 (Fresh)98.51.20.3
ADC Batch 1 (Stressed)85.214.10.7
ADC Batch 2 (Optimized Formulation)99.10.80.1
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC/MS) for Subunit Analysis

This protocol describes a general method for analyzing the light and heavy chains of a reduced ADC.

Materials:

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in a suitable buffer.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • RP Column: e.g., Agilent AdvanceBio mAb C4

Procedure:

  • ADC Reduction: Incubate the ADC (1 mg/mL) with DTT at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • System Equilibration: Equilibrate the RP column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the reduced ADC sample.

  • Gradient Elution: Perform a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • MS Detection: Acquire mass spectra in the positive ion mode.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the light and heavy chains with different drug loads.

Visualizations

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Dox_SMCC This compound Dox_SMCC->Conjugation Purification Purification Conjugation->Purification SEC SEC (Aggregation) Purification->SEC Purity & Aggregation HIC HIC (DAR) Purification->HIC DAR Determination RP_LCMS RP-LC/MS (Subunit Analysis) Purification->RP_LCMS Subunit Mass Stability Stability Assessment Purification->Stability Long-term Stability

Caption: Workflow for this compound ADC synthesis and characterization.

Doxorubicin Signaling Pathway

Doxorubicin_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Dox->Topoisomerase_II ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis_Nuclear Apoptosis DDR->Apoptosis_Nuclear Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis_Cytoplasmic Apoptosis Mitochondrial_Damage->Apoptosis_Cytoplasmic

Caption: Doxorubicin's primary mechanisms of action leading to apoptosis.

References

Strategies to reduce off-target toxicity of Doxorubicin-SMCC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doxorubicin-SMCC. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on strategies to reduce off-target toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is an agent-linker conjugate used for creating Antibody-Drug Conjugates (ADCs).[1] It combines the potent cytotoxic agent Doxorubicin with a non-cleavable SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker.[1][] The SMCC linker has an NHS ester that reacts with primary amines and a maleimide group that reacts with sulfhydryl (thiol) groups.[3] Its primary application is in targeted cancer therapy, where it is conjugated to monoclonal antibodies that recognize tumor-specific antigens, enabling precise delivery of Doxorubicin to malignant cells while aiming to spare healthy tissues.[]

Q2: We are observing significant off-target toxicity in our in vivo models. What are the common causes and mitigation strategies?

A2: High off-target toxicity is a known challenge with Doxorubicin-based therapies, primarily manifesting as cardiotoxicity. For ADCs, several factors can contribute:

  • Premature Drug Release: Although SMCC is a stable, non-cleavable linker, instability in the overall ADC construct can lead to premature release of the payload.

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to faster clearance, non-specific uptake by organs like the liver, and aggregation.

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended toxicity in those organs.

  • Non-Specific Uptake: The ADC may be taken up by non-targeted cells, such as those in the reticuloendothelial system.

Strategies to Mitigate Off-Target Toxicity:

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a DAR between 2 and 4. This can be controlled by optimizing the molar ratio of this compound to the antibody during conjugation.

  • Consider Alternative Linkers: While SMCC is non-cleavable, exploring cleavable linkers that are sensitive to the tumor microenvironment (e.g., enzyme-cleavable Val-Cit linkers or pH-sensitive hydrazone linkers) can be a valid strategy. These linkers are designed to release the payload specifically within tumor cells, reducing systemic exposure.

  • Utilize Targeted Delivery Systems: Encapsulating the Doxorubicin conjugate in nanocarriers like liposomes or polymeric nanoparticles can alter its biodistribution, reduce accumulation in the heart, and enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect.

  • Site-Specific Conjugation: Employing site-specific conjugation technologies can produce a more homogeneous ADC product with a consistent DAR, which can improve the therapeutic index and reduce toxicity compared to traditional stochastic conjugation methods.

Q3: Our conjugation efficiency is low, resulting in a low Drug-to-Antibody Ratio (DAR). How can we troubleshoot this?

A3: Low DAR is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are key areas to check:

  • Incomplete Antibody Reduction: The maleimide group of SMCC reacts with free sulfhydryl (-SH) groups on the antibody, which are typically generated by reducing interchain disulfide bonds. Incomplete reduction is a primary cause of low conjugation efficiency.

  • Suboptimal pH: The maleimide-thiol reaction is most efficient at a pH of 6.5-7.5. pH values outside this range can lead to side reactions, such as hydrolysis of the maleimide group at higher pH.

  • Insufficient Molar Excess of this compound: The molar ratio of the drug-linker to the antibody is critical. An insufficient excess will result in incomplete conjugation.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other sulfhydryl-containing molecules will compete with the reaction.

Below is a workflow to help troubleshoot low DAR issues.

G start Low DAR Observed check_reduction Verify Antibody Reduction (e.g., Ellman's Assay) start->check_reduction reduction_ok Sufficient Free Thiols? check_reduction->reduction_ok optimize_reduction Optimize Reduction: - Increase reducing agent (TCEP/DTT) - Adjust incubation time/temp reduction_ok->optimize_reduction No check_ph Check Reaction Buffer pH reduction_ok->check_ph Yes final_check Re-run Conjugation and Measure DAR optimize_reduction->final_check ph_ok pH between 6.5 - 7.5? check_ph->ph_ok adjust_ph Adjust pH to 6.5 - 7.5 Use non-amine, non-sulfhydryl buffer (e.g., PBS) ph_ok->adjust_ph No check_ratio Review Molar Ratio of Dox-SMCC to Antibody ph_ok->check_ratio Yes adjust_ph->final_check ratio_ok Ratio Sufficient? check_ratio->ratio_ok increase_ratio Increase Molar Excess of This compound ratio_ok->increase_ratio No ratio_ok->final_check Yes increase_ratio->final_check success DAR Improved final_check->success

Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

Q4: We are observing aggregation of our final ADC product. What causes this and how can it be prevented?

A4: ADC aggregation is a significant issue that can impact efficacy and increase immunogenicity. It is often caused by increased hydrophobicity of the conjugate.

  • High DAR: As the number of hydrophobic this compound molecules per antibody increases, the overall hydrophobicity of the ADC rises, promoting aggregation.

  • Hydrophobic Linker: The cyclohexyl ring in the SMCC linker itself contributes to hydrophobicity.

  • Improper Buffer Conditions: Suboptimal buffer pH, ionic strength, or the absence of stabilizing excipients can lead to aggregation.

  • Over-reduction of Antibody: Harsh reduction conditions can lead to antibody unfolding and subsequent aggregation.

Prevention Strategies:

  • Control the DAR: Aim for a lower, more controlled DAR (e.g., 2-4).

  • Optimize Formulation: Screen different buffer conditions (pH, salt concentration) and consider adding stabilizing excipients like polysorbate or sucrose.

  • Refine Reduction/Conjugation: Use milder reduction conditions and ensure the conjugation reaction is performed under optimal conditions to avoid unfolding.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies to provide a baseline for experimental expectations.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Doxorubicin and its Conjugates in Various Cancer Cell Lines

Cell LineCompoundIC₅₀ ValueIncubation TimeCitation
D17 (Canine Osteosarcoma)Free Doxorubicin15.2 µg/mLNot Specified
D17 (Canine Osteosarcoma)Au-GSH-Dox7.9 µg/mLNot Specified
U2OS (Human Osteosarcoma)Free Doxorubicin0.4 µg/mLNot Specified
U2OS (Human Osteosarcoma)Au-GSH-Dox0.3 µg/mLNot Specified
SK-OV-3 (Ovarian Adenocarcinoma)Free Doxorubicin> 5 µM72 h
SK-OV-3 (Ovarian Adenocarcinoma)[(WR)₈WKβA]-Dox< 5 µM72 h
MDA-MB-231 (Breast Cancer)Free Doxorubicin~2.5 µM72 h
MDA-MB-231 (Breast Cancer)[(WR)₈WKβA]-Dox< 5 µM72 h
MCF-7 (Breast Cancer)Free Doxorubicin~3.5 µM72 h
MCF-7 (Breast Cancer)[(WR)₈WKβA]-Dox< 5 µM72 h
MCF-7/ADR (Resistant Breast Cancer)PEI-DOX/EGCG/FA4.89 ± 0.07 µg/mLNot Specified
MCF-7/ADR (Resistant Breast Cancer)PEI-DOX/EGCG7.76 ± 0.03 µg/mLNot Specified
MCF-7/ADR (Resistant Breast Cancer)PEI-DOX8.66 ± 0.39 µg/mLNot Specified

Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended ValueRationaleCitation
pH 6.5 - 7.5Optimal for specific reaction between maleimide and sulfhydryl groups. Higher pH increases hydrolysis.
Buffer Type Phosphate-buffered saline (PBS), MES, HEPESAvoid buffers with primary amines (Tris, Glycine) or sulfhydryls.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is faster; 4°C can improve stability for sensitive proteins.
Incubation Time 30 min - 2 hoursTypically sufficient for reaction completion.
Molar Excess of Linker 5x to 80xDepends on antibody concentration (lower excess for higher concentration).

Key Experimental Protocols

Protocol 1: this compound Conjugation to a Thiolated Antibody

This protocol outlines a two-step process for conjugating this compound to an antibody. First, the antibody's disulfide bonds are reduced to generate free thiols, and then the thiolated antibody is reacted with the maleimide group of this compound.

Materials:

  • Antibody (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • This compound, dissolved in an organic solvent like DMSO.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification.

Procedure:

  • Antibody Reduction: a. Prepare the antibody in a suitable buffer. b. Add the reducing agent to the antibody solution. A 10- to 50-fold molar excess of TCEP over the antibody is a good starting point. c. Incubate for 1-2 hours at 37°C. d. Immediately remove the excess reducing agent using a desalting column equilibrated with degassed Conjugation Buffer. This step is critical to prevent re-oxidation and to remove the reducing agent which could react with the linker.

  • (Optional) Quantification of Free Thiols: a. Before conjugation, you can verify the success of the reduction step using Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups per antibody.

  • Conjugation Reaction: a. Immediately after desalting, add the this compound solution to the thiolated antibody. A 5- to 20-fold molar excess of Dox-SMCC over the antibody is a common starting point. The final DMSO concentration should ideally be below 10% to maintain protein stability. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. c. Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine to react with any excess maleimide groups.

  • Purification: a. Purify the resulting ADC from unconjugated drug-linker and other reaction components using a desalting column, size-exclusion chromatography (SEC), or dialysis.

  • Characterization: a. Characterize the final ADC product to determine the DAR (e.g., via UV-Vis spectroscopy or mass spectrometry), purity, and aggregation level (e.g., via SEC-HPLC).

Caption: General experimental workflow for ADC conjugation.
Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria following treatment with the this compound ADC.

Materials:

  • Target cancer cell line.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound ADC, free Doxorubicin, and unconjugated antibody (for controls).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: a. Prepare serial dilutions of the this compound ADC, free Doxorubicin, and the unconjugated antibody in complete medium. b. Remove the medium from the cells and add 100 µL of the drug-containing solutions to the appropriate wells. Include untreated cells as a negative control. c. Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Assay: a. After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals. b. Carefully remove the medium. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance of each well at ~570 nm using a plate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Plot the cell viability against the log of the drug concentration to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Doxorubicin's Mechanism and Off-Target Toxicity Pathway

Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. However, a major mechanism of off-target toxicity, particularly cardiotoxicity, involves the generation of reactive oxygen species (ROS) through redox cycling of the drug's quinone moiety, leading to oxidative stress and damage in non-cancerous tissues.

G cluster_0 On-Target (Cancer Cell) cluster_1 Off-Target (e.g., Cardiomyocyte) Dox_ADC Dox-SMCC-Antibody Receptor Tumor Antigen Dox_ADC->Receptor Internalization Internalization & Lysosomal Trafficking Receptor->Internalization Dox_Release Antibody Degradation (Payload Release) Internalization->Dox_Release DNA Nuclear DNA Dox_Release->DNA TopoII Topoisomerase II Dox_Release->TopoII DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Free_Dox Free Doxorubicin (from premature release or non-specific uptake) Mitochondria Mitochondria Free_Dox->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cell_Damage Toxicity Cardiotoxicity Cell_Damage->Toxicity

Caption: On-target vs. off-target mechanisms of Doxorubicin ADCs.

References

Addressing batch-to-batch variability in Doxorubicin-SMCC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doxorubicin-SMCC synthesis. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot batch-to-batch variability encountered during the synthesis of this compound, a critical component in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the final yield of our this compound conjugate between batches. What are the primary factors that could be contributing to this?

A1: Batch-to-batch variability in yield is a common challenge and can originate from several stages of the synthesis process. Key factors include the quality and handling of starting materials, inconsistencies in reaction conditions such as pH and temperature, and the efficiency of the purification process. A systematic evaluation of each step is crucial for identifying the root cause.

Q2: Our recent batch of this compound shows a lower drug-to-antibody ratio (DAR) compared to previous successful batches. What could be the reason?

A2: A lower-than-expected DAR can be attributed to several factors:

  • Inefficient Activation of Doxorubicin: The initial step of reacting Doxorubicin with the NHS ester of SMCC may be incomplete. This can be due to moisture inactivating the SMCC, suboptimal pH, or insufficient molar excess of SMCC.

  • Hydrolysis of the Maleimide Group: The maleimide group on the SMCC linker is susceptible to hydrolysis at pH values above 7.5, rendering it unable to react with the thiol groups on a protein.[1][2][3][4]

  • Suboptimal Thiol-Maleimide Conjugation: The reaction between the maleimide-activated doxorubicin and the sulfhydryl groups of the target molecule is pH-dependent, with an optimal range of 6.5-7.5.[1] Deviations from this range can significantly reduce conjugation efficiency.

Q3: We have noticed an increase in aggregation in our final this compound product. What are the potential causes and how can we mitigate this?

A3: Protein aggregation during or after conjugation is often a result of excessive modification of the protein surface with the hydrophobic SMCC linker and doxorubicin. To mitigate aggregation, consider reducing the molar excess of SMCC used in the initial activation step. Additionally, ensure that the buffer conditions, such as pH and ionic strength, are optimized to maintain protein solubility and are not close to the protein's isoelectric point (pI). Performing the conjugation reaction at a lower protein concentration or at a lower temperature (e.g., 4°C) for a longer duration can also help minimize aggregation.

Q4: How critical is the pH during the two-step conjugation process and what are the optimal ranges?

A4: pH is a critical parameter in the two-step conjugation process.

  • NHS Ester Reaction (Amine-reactive): The reaction of the NHS ester of SMCC with the primary amine on doxorubicin is most efficient at a pH range of 7.0-9.0. However, a common practice is to maintain the pH between 7.2 and 7.5 to strike a balance between reactivity and the stability of the maleimide group.

  • Maleimide Reaction (Sulfhydryl-reactive): The conjugation of the maleimide group to a thiol-containing molecule is optimal in the pH range of 6.5-7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specificity. Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis.

Q5: What are the best practices for storing and handling SMCC to ensure its reactivity?

A5: SMCC is moisture-sensitive. It should be stored at -20°C with a desiccant. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. It is recommended to dissolve the needed amount of SMCC in a dry, anhydrous organic solvent like DMSO or DMF immediately before use and to discard any unused reconstituted reagent. Storing SMCC in solution is not recommended due to hydrolysis.

Troubleshooting Guides

Troubleshooting Guide 1: Low Yield of this compound

This guide provides a systematic approach to identifying and resolving issues leading to low product yield.

Potential Cause Recommended Action
Incomplete Doxorubicin Activation Verify the molar ratio of SMCC to Doxorubicin. A 3-fold molar excess of SMCC is a common starting point. Ensure the SMCC is not hydrolyzed by using a fresh vial and anhydrous solvent for dissolution. Monitor the reaction progress using TLC or HPLC to confirm the formation of Doxorubicin-maleimide.
Hydrolysis of SMCC Control the pH during the activation step to be within the 7.2-7.5 range. Minimize the reaction time in aqueous buffers.
Inefficient Purification After the activation step, ensure complete removal of excess SMCC using dialysis or a desalting column to prevent it from reacting with the target molecule's thiols. Optimize the purification method for the final conjugate (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to minimize product loss.
Suboptimal Conjugation to Thiol Ensure the pH of the reaction buffer for the thiol-maleimide conjugation is between 6.5 and 7.5. If the target molecule has disulfide bonds, ensure they are adequately reduced to free sulfhydryls prior to conjugation using a reducing agent like TCEP. If using DTT or β-mercaptoethanol, they must be removed before the maleimide reaction.
Troubleshooting Guide 2: Inconsistent Drug-to-Antibody Ratio (DAR)

This guide addresses factors that can lead to variability in the number of doxorubicin molecules conjugated to the target protein.

Parameter Batch A (Low DAR) Batch B (Optimal DAR) Batch C (High DAR/Aggregation)
Doxorubicin:SMCC Molar Ratio 1:1.51:31:10
Activation Reaction pH 6.87.48.5
Conjugation Reaction pH 6.07.07.8
Conjugation Time (hours) 124
Observed Average DAR 1.83.96.2 (with aggregation)

Analysis and Recommendations:

  • Batch A: The low DAR is likely due to an insufficient molar excess of SMCC and a suboptimal pH for both the activation and conjugation reactions.

  • Batch B: Represents an optimized protocol with appropriate molar ratios and pH control, resulting in the desired DAR.

  • Batch C: The high molar excess of SMCC and elevated pH in both steps led to a high DAR but also resulted in product aggregation. This highlights the importance of not pushing the reaction conditions to extremes.

Experimental Protocols

Protocol 1: Activation of Doxorubicin with SMCC
  • Preparation of Reagents:

    • Dissolve Doxorubicin hydrochloride in DMSO to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration that will allow for a 3-fold molar excess to be added to the doxorubicin solution.

    • Prepare a conjugation buffer of 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2-7.4.

  • Reaction Procedure:

    • Add the Doxorubicin solution to the conjugation buffer.

    • Add 20 µL of triethylamine (TEA) and adjust the pH to 8.0.

    • Add the calculated volume of the SMCC solution to the doxorubicin mixture.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing, protected from light.

  • Purification of Activated Doxorubicin:

    • The reaction mixture can be used directly in the next step if the subsequent conjugation is with a thiol-containing molecule that does not have primary amines that could react with any remaining excess SMCC. Alternatively, purify the Doxorubicin-maleimide intermediate using HPLC.

Protocol 2: Conjugation of Doxorubicin-Maleimide to a Thiol-Containing Protein
  • Preparation of Thiol-Containing Protein:

    • If the protein contains disulfide bonds, reduce them using a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with a conjugation buffer (PBS, pH 7.0-7.2, containing 1-5 mM EDTA).

  • Conjugation Reaction:

    • Combine the maleimide-activated Doxorubicin with the reduced and purified protein at a desired molar ratio (e.g., 5:1 to 20:1 excess of Doxorubicin-maleimide).

    • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C.

  • Purification of the Final Conjugate:

    • Remove unreacted Doxorubicin-maleimide and other small molecules by dialysis or using a desalting column.

    • Further purify the this compound conjugate and separate different DAR species using hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC).

Protocol 3: Characterization of this compound Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR):

    • Use UV-Vis spectrophotometry to measure the absorbance at 280 nm (for the protein) and 495 nm (for doxorubicin). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the protein and doxorubicin.

    • Hydrophobic Interaction Chromatography (HIC) can be used to separate species with different DARs, and the average DAR can be calculated from the peak areas.

  • Analysis of Purity and Aggregation:

    • Use Size-Exclusion Chromatography (SEC) to determine the percentage of monomer, aggregate, and fragment in the final product.

  • Confirmation of Conjugation:

    • Use SDS-PAGE analysis to confirm the increase in molecular weight of the protein after conjugation.

    • Mass spectrometry (e.g., ESI-MS) can be used to determine the exact mass of the conjugate and confirm the DAR.

Visualizations

Doxorubicin_SMCC_Synthesis_Workflow cluster_step1 Step 1: Doxorubicin Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification & Analysis Dox Doxorubicin (Primary Amine) Dox_SMCC Doxorubicin-Maleimide Dox->Dox_SMCC pH 7.2-8.0 + NHS Ester Reaction SMCC SMCC (NHS Ester) SMCC->Dox_SMCC Final_ADC This compound Conjugate (ADC) Dox_SMCC->Final_ADC pH 6.5-7.5 + Maleimide-Thiol Reaction Protein_SH Thiol-containing Protein (-SH) Protein_SH->Final_ADC Purification Purification (SEC/HIC) Final_ADC->Purification Analysis Characterization (UV-Vis, MS, SDS-PAGE) Purification->Analysis

Caption: Workflow for the two-step synthesis of this compound conjugates.

Troubleshooting_Logic cluster_investigation Investigation Path cluster_solutions Potential Solutions Start Batch Fails QC (Low Yield / Incorrect DAR) Check_Reagents 1. Check Reagents (SMCC age, Dox purity) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions (pH, Temp, Time, Molar Ratios) Start->Check_Conditions Check_Purification 3. Evaluate Purification (Column integrity, Buffer prep) Start->Check_Purification Check_Analytics 4. Verify Analytical Methods (Instrument calibration, Standards) Start->Check_Analytics New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Optimize_Conditions Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Refine_Purification Refine Purification Protocol Check_Purification->Refine_Purification Recalibrate Recalibrate Instruments Check_Analytics->Recalibrate

Caption: A logical troubleshooting workflow for addressing batch-to-batch variability.

References

Technical Support Center: Optimizing Doxorubicin-SMCC Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doxorubicin-SMCC antibody-drug conjugates (ADCs). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and drug development professionals overcome common challenges and improve the drug-to-antibody ratio (DAR) of their conjugates.

Troubleshooting Guide: Improving the Drug-to-Antibody Ratio (DAR)

Low or inconsistent DAR is a frequent challenge in the development of ADCs. The following guide addresses common issues encountered during the two-step conjugation process involving the SMCC linker and a thiol-modified Doxorubicin payload.

Q1: My final ADC has a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and how can I fix this?

A1: A low DAR can stem from several factors throughout the conjugation workflow. Here are the most common causes and their solutions:

  • Inefficient Antibody Activation with SMCC: The first step of modifying the antibody's lysine residues with the SMCC linker is critical.

    • Suboptimal Molar Ratio: An insufficient molar excess of SMCC to the antibody will result in a low number of available maleimide groups for drug conjugation.

      • Solution: Increase the molar ratio of SMCC to the antibody. It is recommended to perform a series of experiments with varying molar ratios to determine the optimal condition for your specific antibody.[1]

    • Inappropriate Reaction Buffer: The pH of the reaction buffer is crucial for the efficiency of the NHS ester reaction with primary amines.

      • Solution: Ensure the reaction buffer is free of primary amines (e.g., Tris) and has a pH between 7.2 and 8.0.[2] A common choice is a phosphate buffer.

    • Hydrolysis of SMCC: The NHS ester on SMCC is susceptible to hydrolysis, which inactivates the linker.

      • Solution: Prepare the SMCC solution immediately before use. Ensure the antibody solution is at the correct pH and temperature before adding the linker.

  • Inefficient Conjugation of Thiol-Modified Doxorubicin: The reaction between the maleimide-activated antibody and the thiol-containing drug can also be a source of low DAR.

    • Suboptimal pH: The maleimide-thiol reaction is highly pH-dependent.

      • Solution: The optimal pH range for the maleimide-thiol conjugation is 6.5 to 7.5.[1] Operating outside this window can significantly decrease efficiency.

    • Insufficient Molar Excess of Drug: A low molar ratio of the thiol-modified Doxorubicin to the maleimide-activated antibody will lead to incomplete conjugation.

      • Solution: Increase the molar excess of the thiol-containing drug. A 1.5 to 5-fold molar excess over the available maleimide groups is a good starting point.[2]

    • Oxidation of Thiol Groups: The thiol group on the modified Doxorubicin can oxidize, preventing it from reacting with the maleimide group.

      • Solution: Use degassed buffers for the conjugation reaction. The inclusion of a mild reducing agent, like a small amount of TCEP, can sometimes be beneficial, but care must be taken not to reduce the antibody's interchain disulfide bonds.

  • Inaccurate Measurement of DAR: The method used to determine the DAR might be providing inaccurate results.

    • Solution: Utilize multiple methods for DAR characterization, such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.[3] This will provide a more accurate and comprehensive picture of your ADC's drug load.

Q2: I'm observing significant aggregation of my ADC product. What is causing this and how can I prevent it?

A2: ADC aggregation is a common issue, often driven by the increased hydrophobicity of the conjugate. Here are the primary causes and mitigation strategies:

  • High Drug-to-Antibody Ratio (DAR): A higher drug load increases the overall hydrophobicity of the ADC, which can lead to aggregation. Doxorubicin itself is a hydrophobic molecule, exacerbating this issue.

    • Solution: Aim for an optimal DAR, which is typically between 2 and 4 for many ADCs to maintain a balance between efficacy and good biophysical properties. If a high DAR is necessary for potency, consider strategies to increase solubility.

  • Hydrophobic Nature of the SMCC Linker: The cyclohexane ring within the SMCC linker contributes to its hydrophobicity.

    • Solution: While you are using SMCC, for future constructs, consider linkers that incorporate hydrophilic spacers, such as polyethylene glycol (PEG), to improve the solubility of the ADC.

  • Improper Buffer Conditions: The formulation buffer can significantly impact ADC stability.

    • Solution: Screen different buffer formulations for your final ADC product. The inclusion of excipients like polysorbate 20 or sucrose can help to stabilize the ADC and prevent aggregation. CellMosaic® offers a proprietary ADC Stabilizing PBS buffer that contains stabilizers to prevent hydrophobic drug interactions.

  • Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing your ADC can induce aggregation.

    • Solution: Aliquot your ADC into single-use vials to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a this compound ADC?

A1: The optimal DAR is a balance between therapeutic efficacy and safety/developability. While a higher DAR can increase potency, it can also lead to faster clearance from circulation and increased toxicity. For many ADCs, a DAR of 2 to 4 is considered ideal as it often provides a good therapeutic window. However, the optimal DAR is specific to the antibody, target antigen, and the payload, and should be determined empirically.

Q2: How does the choice of conjugation site on the antibody affect the DAR?

A2: SMCC targets primary amines, primarily the epsilon-amine of lysine residues. Antibodies have numerous surface-exposed lysines, leading to a heterogeneous mixture of ADC species with varying DARs and conjugation sites. This heterogeneity can impact the ADC's pharmacokinetics and overall performance. Site-specific conjugation technologies are being developed to create more homogeneous ADCs with a precisely controlled DAR.

Q3: Can I use a different linker instead of SMCC for Doxorubicin conjugation?

A3: Yes, other linkers can be used for Doxorubicin conjugation. The choice of linker is a critical component of ADC design and influences its stability and mechanism of drug release. For instance, cleavable linkers, such as those containing a hydrazone bond, have been used with Doxorubicin. These linkers are designed to be stable in the bloodstream but release the drug under specific conditions within the target cell, such as a lower pH.

Q4: What are the critical quality control assays for a this compound ADC?

A4: A comprehensive panel of analytical methods is required to ensure the quality and consistency of your ADC. Key assays include:

  • DAR Measurement: As discussed, using multiple methods like UV-Vis, HIC-HPLC, and Mass Spectrometry is recommended.

  • Purity and Aggregation Analysis: Size Exclusion Chromatography (SEC) is used to determine the percentage of monomeric ADC and identify any high molecular weight aggregates.

  • Free Drug Analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often used to quantify the amount of unconjugated, free Doxorubicin-linker in the final product.

  • In Vitro Cytotoxicity Assay: This is a cell-based assay to confirm that the ADC retains its biological activity and can effectively kill target cancer cells.

  • Antigen Binding Assay: An ELISA or Surface Plasmon Resonance (SPR) can be used to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Quantitative Data Summary

The following tables summarize the impact of key reaction parameters on the Drug-to-Antibody Ratio. The data presented are illustrative and the optimal conditions for your specific system should be determined experimentally.

Table 1: Effect of SMCC:Antibody Molar Ratio on DAR

SMCC:Antibody Molar RatioAverage DAR
5:11.5
10:13.2
20:15.8

Table 2: Effect of Reaction pH on Conjugation Efficiency

Reaction SteppHOutcome
Antibody Activation (SMCC)6.5Low activation efficiency
7.5Optimal activation
8.5Increased risk of SMCC hydrolysis
Drug Conjugation (Maleimide-Thiol)6.0Slow reaction rate
7.0Optimal conjugation efficiency
8.0Increased risk of maleimide hydrolysis and side reactions

Experimental Protocols

Protocol 1: Antibody Activation with SMCC

This protocol describes the modification of antibody lysine residues with the heterobifunctional crosslinker SMCC.

  • Antibody Preparation:

    • Dialyze or desalt the antibody into an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • SMCC Preparation:

    • Dissolve SMCC in a compatible organic solvent like DMSO to a final concentration of 10-20 mM immediately before use.

  • Activation Reaction:

    • Add the desired molar excess of the SMCC solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Immediately after incubation, remove unreacted SMCC using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a degassed Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0).

Protocol 2: Conjugation of Maleimide-Activated Antibody with Thiol-Modified Doxorubicin

This protocol details the reaction between the maleimide-activated antibody and the thiol-containing Doxorubicin payload.

  • Drug Preparation:

    • Dissolve the thiol-modified Doxorubicin in a compatible solvent (e.g., DMSO) to a known concentration.

  • Conjugation Reaction:

    • Add the thiol-modified Doxorubicin solution to the maleimide-activated antibody solution. A molar excess of 1.5 to 5-fold over the available maleimide groups is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • After the incubation, quench any unreacted maleimide groups by adding a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of approximately 1 mM.

    • Incubate for an additional 15-30 minutes.

Protocol 3: Purification of the Doxorubicin-ADC

Purification is essential to remove unreacted drug, quenched linker, and any protein aggregates.

  • Purification Method:

    • Size Exclusion Chromatography (SEC) is a common method for purifying ADCs and removing aggregates.

    • Alternatively, Tangential Flow Filtration (TFF) can be used for buffer exchange and removal of small molecule impurities.

  • Fraction Collection and Analysis:

    • Collect the fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Characterize the final ADC product for DAR, purity, and aggregation.

Visualizations

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation Steps cluster_analysis Purification & Analysis Antibody Antibody in Amine-Free Buffer Activation Step 1: Antibody Activation (Lysine Amine + NHS Ester) pH 7.2-8.0 Antibody->Activation SMCC SMCC in DMSO SMCC->Activation Dox Thiol-Modified Doxorubicin Conjugation Step 2: Drug Conjugation (Maleimide + Thiol) pH 6.5-7.5 Dox->Conjugation Purify1 Desalting Column (Remove Excess SMCC) Activation->Purify1 Purify1->Conjugation Quench Quench Reaction (e.g., L-cysteine) Conjugation->Quench Purify2 Purification (e.g., SEC) Quench->Purify2 Analysis Characterization (DAR, Purity, Aggregation) Purify2->Analysis Final_ADC Final Doxorubicin-ADC Analysis->Final_ADC

Caption: Workflow for this compound ADC Synthesis.

SMCC_Conjugation_Pathway cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Drug Conjugation Antibody Antibody-NH2 (Lysine Residue) Activated_Ab Antibody-Maleimide Antibody->Activated_Ab + SMCC - NHS SMCC SMCC (NHS Ester + Maleimide) SMCC->Activated_Ab Final_ADC Doxorubicin-S-Antibody (Stable Thioether Bond) Activated_Ab->Final_ADC + Doxorubicin-SH Dox Doxorubicin-SH (Thiol-Modified) Dox->Final_ADC

References

Technical Support Center: Doxorubicin-SMCC HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with Doxorubicin-SMCC HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in this compound HPLC analysis?

Common sources of variability include the degradation of doxorubicin, issues with the mobile phase, column performance, and system contamination. Doxorubicin is known to be sensitive to light, pH, and temperature, which can lead to the formation of degradation products and affect peak purity and quantification.[1][2][3][4][5]

Q2: How can I prevent the degradation of my Doxorubicin and this compound samples?

To minimize degradation, always protect your samples from light by using amber vials or covering them with aluminum foil. Prepare solutions fresh and store them at appropriate temperatures. Doxorubicin is more stable at a lower pH; for instance, it is more stable at pH 4.8 than at pH 7.4. Avoid prolonged exposure to room temperature and fluorescent lighting.

Q3: What is the expected retention behavior of this compound conjugates compared to free Doxorubicin?

The this compound conjugate is more hydrophobic than free doxorubicin due to the presence of the SMCC linker. Therefore, in a reversed-phase HPLC setup, the conjugate will have a longer retention time than the unconjugated drug. The exact retention times will depend on the specific column and mobile phase composition used.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound.

Issue 1: Peak Tailing

Q: My Doxorubicin or this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

A: Peak tailing can be caused by several factors, including secondary interactions with the column, column overload, or issues with the mobile phase.

Troubleshooting Flowchart for Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_frit Check for blocked column inlet frit all_peaks_yes->check_frit backflush Backflush column check_frit->backflush replace_frit Replace frit or column backflush->replace_frit check_overload Is the peak overloaded? all_peaks_no->check_overload overload_yes Yes check_overload->overload_yes Yes overload_no No check_overload->overload_no No reduce_conc Reduce sample concentration/volume overload_yes->reduce_conc check_mobile_phase Check mobile phase pH and buffer concentration overload_no->check_mobile_phase adjust_mp Adjust pH or increase buffer strength check_mobile_phase->adjust_mp check_secondary_interactions Suspect secondary interactions with silanols adjust_mp->check_secondary_interactions use_deactivated_column Use a highly deactivated (end-capped) column check_secondary_interactions->use_deactivated_column

Caption: A flowchart to diagnose and resolve peak tailing issues.

Potential Causes and Solutions for Peak Tailing

Potential Cause Solution
Secondary Silanol Interactions Doxorubicin, with its amine groups, can interact with free silanol groups on the silica-based column packing, leading to tailing. Lowering the mobile phase pH (e.g., to 2.6-3.0 with formic or phosphoric acid) can protonate the silanols and reduce these interactions. Using a column with end-capping or a different stationary phase can also help.
Column Overload Injecting too much sample can saturate the column, causing peak distortion. Dilute the sample and reinject to see if the peak shape improves.
Column Bed Deformation or Contamination A void at the column inlet or a blocked frit can distort the flow path. Try backflushing the column. If that doesn't work, the column may need to be replaced.
Mobile Phase pH An inappropriate mobile phase pH can affect the ionization state of doxorubicin and its interaction with the stationary phase. Ensure the buffer has sufficient capacity to maintain a stable pH.
Extra-column Effects Excessive tubing length or dead volume in the system can contribute to peak broadening and tailing.
Issue 2: Ghost Peaks

Q: I am observing unexpected "ghost" peaks in my chromatogram, especially during blank runs. What could be the cause?

A: Ghost peaks are extraneous peaks that are not related to the sample. They often originate from contamination in the HPLC system or mobile phase.

Troubleshooting Flowchart for Ghost Peaks

start Ghost Peak Observed blank_injection Inject a blank (mobile phase) start->blank_injection peak_present Is the ghost peak present? blank_injection->peak_present present_yes Yes peak_present->present_yes Yes present_no No peak_present->present_no No check_mobile_phase Check mobile phase for contamination present_yes->check_mobile_phase prepare_fresh_mp Prepare fresh, high-purity mobile phase check_mobile_phase->prepare_fresh_mp check_system Check for system contamination (seals, injector, detector) prepare_fresh_mp->check_system flush_system Flush the entire HPLC system with a strong solvent check_system->flush_system check_carryover Suspect sample carryover present_no->check_carryover optimize_wash Optimize injector wash/rinse protocol check_carryover->optimize_wash check_sample_prep Check sample preparation procedure (vials, caps, solvent) optimize_wash->check_sample_prep use_clean_materials Use clean, high-quality vials and fresh solvent check_sample_prep->use_clean_materials

Caption: A logical workflow for identifying the source of ghost peaks.

Potential Causes and Solutions for Ghost Peaks

Potential Cause Solution
Contaminated Mobile Phase Impurities in solvents or additives can accumulate on the column and elute as ghost peaks. Always use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.
Sample Carryover Residual sample from a previous injection can be introduced into the current run. Optimize the needle wash and injection port cleaning procedures.
System Contamination Contaminants can leach from various parts of the HPLC system, such as pump seals, tubing, or the injector. Regularly flush the system with a strong solvent to remove any buildup.
Column Bleed While less common with modern columns, stationary phase degradation can lead to ghost peaks.
Issue 3: Irreproducible Retention Times

Q: The retention times for my this compound conjugate are shifting between injections. What should I investigate?

A: Fluctuations in retention time can point to problems with the mobile phase composition, column equilibration, or temperature control.

Potential Causes and Solutions for Shifting Retention Times

Potential Cause Solution
Mobile Phase Composition Inaccurate mixing of the mobile phase, degradation of additives, or evaporation of a volatile component can alter the elution strength. Prepare fresh mobile phase carefully and keep solvent reservoirs capped.
Column Temperature Variations in column temperature will affect retention times. Use a column oven to maintain a stable temperature. Increasing the column temperature can also improve peak shape.
Column Equilibration Insufficient equilibration time after changing the mobile phase or after a gradient run can lead to drifting retention times. Ensure the column is fully equilibrated before starting a sequence.
Flow Rate Fluctuation Issues with the pump, such as worn seals or check valves, can cause an inconsistent flow rate. Monitor the system pressure for fluctuations.
pH of Mobile Phase If the mobile phase pH is close to the pKa of doxorubicin, small shifts in pH can significantly impact its retention time. Ensure the mobile phase is well-buffered.

Experimental Protocols

Protocol 1: Sample Preparation for Doxorubicin Stability Testing
  • Prepare a stock solution of Doxorubicin in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution to the desired concentration in the test matrix (e.g., phosphate-buffered saline, cell culture media).

  • For light stability studies, aliquot the sample into clear and amber vials. Expose the clear vials to a controlled light source while keeping the amber vials in the dark.

  • For pH stability studies, adjust the pH of the sample solutions using appropriate buffers.

  • Incubate the samples under the desired conditions (e.g., room temperature, 37°C).

  • At specified time points, withdraw an aliquot, quench any reaction if necessary, and prepare for HPLC analysis.

Protocol 2: General Reversed-Phase HPLC Method for Doxorubicin

This is a general starting point; the method will require optimization for this compound conjugates.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of:

    • Solvent A: Water with 0.1% formic acid or orthophosphoric acid (to achieve a pH of ~2.6-3.0).

    • Solvent B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: Fluorescence detector (Excitation: ~480 nm, Emission: ~580 nm) for high sensitivity, or UV detector at ~254 nm or 480 nm.

  • Injection Volume: 10-20 µL.

Data Presentation

Table 1: Doxorubicin Stability under Different pH Conditions in Polypropylene Tubes

pHInitial Concentration (µg/mL)Degradation Rate Constant (h⁻¹)Adsorption (%)
4.82.0~0.0021Least
6.52.0IncreasedIncreased
7.42.0~0.019Up to 45%

Data adapted from studies on doxorubicin stability, highlighting increased degradation and adsorption at higher pH values.

Table 2: Common HPLC Parameters for Doxorubicin Analysis

Parameter Typical Range/Value Reference
Column Type C18
Mobile Phase pH 2.6 - 3.0
Organic Modifier Acetonitrile or Methanol
Detection Wavelength (UV) 254 nm, 480 nm
Detection Wavelength (Fluorescence) Ex: 475-480 nm, Em: 580 nm
Column Temperature 25 - 35°C

References

Refining purification protocols for Doxorubicin-SMCC conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Doxorubicin-SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols and overcoming common challenges encountered during synthesis and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound conjugates.

Synthesis & Reaction Monitoring

  • Question: How can I monitor the progress of the conjugation reaction between Doxorubicin and SMCC?

    • Answer: Thin-layer chromatography (TLC) is a rapid and effective method to monitor the reaction progress.[1] A significant change in the retention factor (Rf) value of the product compared to the starting materials (Doxorubicin and SMCC) indicates a successful reaction.[1] Since doxorubicin is a colored compound, the spots on the TLC plate can be visualized directly as red spots.[1] The disappearance of the starting material spots indicates the completion of the reaction.[1] Mass spectrometry can also be used to confirm the formation of the desired conjugate.[2]

  • Question: What are common side reactions during the this compound conjugation, and how can I minimize them?

    • Answer: A common side reaction is the hydrolysis of the NHS ester of SMCC, which can compete with the desired amidation reaction with doxorubicin. To minimize this, it is crucial to perform the reaction in an appropriate solvent and control the pH. The use of a mixed solvent system, such as DMF and water, can be employed to solubilize both the lipophilic doxorubicin and the more water-soluble sulfo-SMCC. Maintaining the pH around 7.6 is optimal for the reaction between the primary amine of doxorubicin and the NHS ester of SMCC.

  • Question: What are the recommended storage conditions for the this compound conjugate?

    • Answer: this compound should be stored at low temperatures, such as -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). It is crucial to store the conjugate in a dry, dark environment to prevent degradation. For solutions, storage at -80°C is recommended for up to 6 months. Proper storage is essential to maintain the chemical integrity and prevent premature degradation of the conjugate.

Purification

  • Question: What is the most effective method for purifying this compound conjugates?

    • Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective and widely used method for the purification of this compound conjugates and other doxorubicin derivatives. This technique allows for the separation of the desired conjugate from unreacted starting materials (doxorubicin and SMCC linker) and any side products based on differences in their hydrophobicity.

  • Question: I am observing low yield after purification. What are the possible reasons and solutions?

    • Answer: Low yields can result from several factors, including incomplete reaction, degradation of the conjugate during purification, or product loss during handling, especially at a small scale. To improve yields, ensure the conjugation reaction has gone to completion using a monitoring technique like TLC or mass spectrometry. Optimize the purification protocol by carefully selecting the column, mobile phase, and gradient conditions for RP-HPLC to ensure good separation and recovery. The labile nature of linker payloads can make them prone to degradation under harsh conditions, so it is important to use purification methods that do not compromise the final product.

  • Question: How can I remove unconjugated Doxorubicin and the SMCC linker from my final product?

    • Answer: RP-HPLC is the recommended method for removing unreacted doxorubicin and the SMCC linker. The difference in polarity between the highly polar unreacted doxorubicin, the less polar SMCC linker, and the more hydrophobic this compound conjugate allows for their effective separation on a C18 column. Solid-phase extraction (SPE) can also be a useful technique for isolating and purifying doxorubicin and its derivatives.

Characterization & Stability

  • Question: How can I confirm the identity and purity of my purified this compound conjugate?

    • Answer: The identity and purity of the conjugate can be confirmed using a combination of analytical techniques. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to determine the molecular weight of the conjugate and confirm the successful conjugation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used to verify the chemical structure of the conjugate. Analytical RP-HPLC can be used to assess the purity of the final product.

  • Question: My this compound conjugate appears to be unstable in solution. What could be the cause and how can I improve its stability?

    • Answer: Doxorubicin itself is known to be unstable in solution. The stability of the this compound conjugate can be influenced by factors such as pH, temperature, and exposure to light. To enhance stability, it is recommended to store solutions at low temperatures (-20°C or -80°C) and protect them from light. Lyophilization (freeze-drying) can be employed to enhance the shelf life of doxorubicin and its conjugates by removing the solvent and storing the product as a stable powder.

Data Presentation

Table 1: Troubleshooting Guide for this compound Conjugate Purification

Issue Potential Cause Recommended Solution
Low Conjugation Efficiency Incomplete reactionMonitor reaction progress using TLC or Mass Spectrometry.
Hydrolysis of SMCC linkerControl pH (around 7.2-7.5) and use anhydrous solvents where possible.
Impure starting materialsEnsure high purity of Doxorubicin and SMCC linker.
Low Purification Yield Product degradationUse mild purification conditions; avoid harsh pH or high temperatures.
Poor separation on HPLCOptimize RP-HPLC method (column, mobile phase, gradient).
Product loss during handlingBe meticulous with sample handling, especially at small scales.
Presence of Impurities in Final Product Unreacted Doxorubicin/SMCCOptimize RP-HPLC or SPE purification to ensure complete removal.
Side-reaction productsCharacterize impurities by MS and NMR to identify their origin and adjust reaction conditions accordingly.
Product Instability Degradation in solutionStore solutions at low temperatures (-20°C or -80°C) and protect from light. Consider lyophilization for long-term storage.

Experimental Protocols

1. Synthesis of this compound Conjugate

This protocol is a general guideline and may require optimization based on specific experimental conditions.

  • Dissolve Doxorubicin: Dissolve Doxorubicin hydrochloride in a suitable solvent mixture, such as DMF/water (1:1 v/v).

  • Dissolve SMCC Linker: Dissolve Sulfo-SMCC in a mixture of DMF, water, and PBS (100 mM, pH 7.6).

  • Reaction: Add the Doxorubicin solution to the Sulfo-SMCC solution. The reaction mixture should be stirred at room temperature under an inert atmosphere (e.g., nitrogen) for approximately 4 hours.

  • Monitoring: Monitor the reaction progress by TLC or mass spectrometry to confirm the consumption of starting materials and the formation of the product.

2. Purification by Reversed-Phase HPLC (RP-HPLC)

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. For example, a mobile phase of acetonitrile and water (containing 0.2% v/v formic acid) in a 1:1 ratio has been used.

  • Gradient Elution: Start with a lower concentration of the organic solvent (e.g., acetonitrile) and gradually increase the concentration to elute the components based on their hydrophobicity. The unreacted doxorubicin will elute earlier, followed by the SMCC linker, and finally the more hydrophobic this compound conjugate.

  • Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where doxorubicin absorbs, typically around 480 nm, to selectively detect the doxorubicin-containing species and avoid interference from other components.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Solvent Removal: Remove the solvent from the collected fractions, for example, by lyophilization, to obtain the purified this compound conjugate.

3. Characterization of this compound Conjugate

  • Mass Spectrometry: Analyze the purified product using MALDI-TOF or ESI-MS to confirm the expected molecular weight of the this compound conjugate.

  • NMR Spectroscopy: Dissolve the purified conjugate in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Analytical RP-HPLC: Assess the purity of the final product by injecting a small amount onto an analytical C18 column and observing a single major peak corresponding to the conjugate.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization dox Doxorubicin reaction Conjugation Reaction (pH 7.6, RT, 4h) dox->reaction smcc SMCC Linker smcc->reaction dox_smcc_crude Crude this compound reaction->dox_smcc_crude rphplc RP-HPLC dox_smcc_crude->rphplc unreacted_dox Unreacted Doxorubicin rphplc->unreacted_dox Early Fractions unreacted_smcc Unreacted SMCC rphplc->unreacted_smcc Intermediate Fractions pure_dox_smcc Purified this compound rphplc->pure_dox_smcc Collect Main Peak ms Mass Spectrometry (MS) pure_dox_smcc->ms nmr NMR Spectroscopy pure_dox_smcc->nmr analytical_hplc Analytical RP-HPLC pure_dox_smcc->analytical_hplc

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound conjugates.

troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes check_stability Product Unstable? check_purity->check_stability No unreacted_materials Unreacted Materials? check_purity->unreacted_materials Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, pH) optimize_reaction->start optimize_hplc Optimize RP-HPLC (Column, Mobile Phase, Gradient) optimize_hplc->start storage Optimize Storage (Temp, Light, Lyophilize) check_stability->storage Yes end Pure, Stable Product check_stability->end No storage->end incomplete_reaction->optimize_reaction Yes degradation Degradation during purification? incomplete_reaction->degradation No degradation->check_purity No degradation->optimize_hplc Yes unreacted_materials->optimize_hplc Yes

Caption: A logical troubleshooting guide for refining this compound conjugate purification protocols.

References

Validation & Comparative

Doxorubicin-SMCC Antibody-Drug Conjugates: A Comparative In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. This guide provides a detailed comparison of Doxorubicin-SMCC ADCs with other ADC platforms, focusing on their in vitro and in vivo performance. By examining key experimental data, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these powerful therapeutic agents.

The core of an ADC's efficacy lies in the synergistic interplay of its three components: a monoclonal antibody for specific tumor targeting, a potent cytotoxic payload, and a chemical linker that connects them. The non-cleavable linker, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), is a widely used linker that covalently attaches the payload to the antibody. This guide will delve into the performance of ADCs utilizing Doxorubicin as the payload conjugated via an SMCC linker and compare it against ADCs with different linkers and alternative payloads such as auristatins (MMAE) and maytansinoids (DM1).

In Vitro Performance: Cytotoxicity and Specificity

The initial assessment of an ADC's potential is its ability to selectively kill cancer cells in a controlled laboratory setting. In vitro cytotoxicity assays are fundamental to determining the potency and target-specificity of these conjugates.

Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic agent. The following table summarizes the in vitro cytotoxicity of various Doxorubicin-based peptide-drug conjugates (PDCs) with different linkers against triple-negative breast cancer (TNBC) cell lines and a non-cancerous breast cell line. While not a direct comparison to a monoclonal antibody-based ADC, this data provides valuable insights into the impact of the linker on Doxorubicin's potency and selectivity.

Cell LineConjugate/DrugLinker TypeIC50 (µM)
MDA-MB-231 (TNBC) Peptide-Doxorubicin Conjugate 1Succinimidyl Thioether1.3
Peptide-Doxorubicin Conjugate 2Hydrazone (acid-sensitive)2.2
Free Doxorubicin-1.5
MDA-MB-468 (TNBC) Peptide-Doxorubicin Conjugate 1Succinimidyl Thioether4.7
Peptide-Doxorubicin Conjugate 2Hydrazone (acid-sensitive)1.2
Free Doxorubicin-0.35
MCF 10A (Non-cancerous) Peptide-Doxorubicin Conjugate 1Succinimidyl Thioether38.6
Peptide-Doxorubicin Conjugate 2Hydrazone (acid-sensitive)15.1
Free Doxorubicin-0.24

Data sourced from a study on peptide-doxorubicin conjugates targeting TNBC cells.[1]

These results indicate that while the free drug, Doxorubicin, is highly potent against both cancerous and non-cancerous cells, the peptide-drug conjugates exhibit a degree of selectivity. Notably, the conjugate with the stable succinimidyl thioether linker (analogous to SMCC) showed significantly reduced toxicity towards the non-cancerous cell line compared to free Doxorubicin.[1] The hydrazone-linked conjugate also demonstrated a favorable toxicity profile against the non-cancerous line, albeit with varying potency against the cancer cell lines.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method for determining the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC, a control antibody, and the free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cytotoxicity Assay Workflow cluster_workflow Experimental Workflow A Seed Cells in 96-well Plate B Treat with Serial Dilutions of ADC A->B C Incubate for 72-120h B->C D Add MTT Reagent C->D E Add Solubilization Solution D->E F Read Absorbance E->F G Calculate IC50 F->G

Figure 1. Workflow for a typical in vitro cytotoxicity assay.

In Vivo Performance: Antitumor Efficacy in Xenograft Models

The ultimate test of an ADC's therapeutic potential lies in its ability to control tumor growth in a living organism. In vivo studies, typically conducted in immunodeficient mice bearing human tumor xenografts, are crucial for evaluating the antitumor efficacy of ADCs.

Comparative Antitumor Activity

A study comparing different peptide-Doxorubicin conjugates in a B16 melanoma tumor model provides insights into the in vivo performance of Doxorubicin linked via different chemistries.

Treatment GroupLinker TypeTumor Growth Inhibition (vs. Control)
cRGD-S-DOXSingle Thioether (Non-cleavable)~1.7-fold more effective than free Doxorubicin
cRGD-VC-DOXValine-Citrulline (Cleavable)~1.4-fold more effective than free Doxorubicin
cRGD-SS-DOXDisulfide (Cleavable)Less effective than free Doxorubicin
Free Doxorubicin-Baseline

Data adapted from a study on peptide-doxorubicin conjugates.[2]

The results demonstrated that the conjugate with the non-cleavable single thioether linker (cRGD-S-DOX) exhibited the most potent in vivo antitumor efficacy, surpassing that of free Doxorubicin and the cleavable linker conjugates in this model.[2] This suggests that the stability of the non-cleavable linker in the circulatory system may lead to more effective delivery of the payload to the tumor site.

It is important to note that other studies have shown that ADCs with cleavable linkers can be more efficacious against a broader range of tumor targets in vivo compared to those with non-cleavable linkers. This highlights that the optimal linker strategy is often context-dependent, relying on factors such as the specific antigen target, tumor microenvironment, and the nature of the payload.

Experimental Protocol: In Vivo ADC Efficacy Study

Objective: To evaluate the antitumor activity of an ADC in a xenograft mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, control ADC, test ADC at various doses).

  • ADC Administration: Administer the ADCs and control agents intravenously according to the planned dosing schedule.

  • Tumor Volume Measurement: Measure tumor volume at regular intervals using calipers.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effects.

In Vivo Efficacy Study Workflow cluster_workflow Experimental Workflow A Implant Tumor Cells B Tumor Growth & Randomization A->B C Administer ADC B->C D Measure Tumor Volume C->D Regular Intervals E Monitor Body Weight C->E Regular Intervals F Analyze Tumor Growth Inhibition D->F E->F

Figure 2. General workflow for an in vivo ADC efficacy study.

The Role of the Linker: Cleavable vs. Non-Cleavable

The choice between a cleavable and a non-cleavable linker is a critical design parameter that significantly impacts an ADC's mechanism of action and therapeutic window.

  • Non-Cleavable Linkers (e.g., SMCC): These linkers are highly stable in the bloodstream and rely on the complete degradation of the antibody within the lysosome of the target cell to release the payload. This results in the release of the payload attached to the linker and an amino acid residue. This strategy often leads to lower off-target toxicity. The released payload from a non-cleavable linker is typically charged and less membrane-permeable, which can limit the "bystander effect" – the killing of neighboring antigen-negative tumor cells.

  • Cleavable Linkers (e.g., Hydrazone, Disulfide, Valine-Citrulline): These linkers are designed to be stable in circulation but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or specific enzymes. The release of the unmodified, potent payload can lead to a significant bystander effect, which is advantageous in treating heterogeneous tumors with varied antigen expression. However, premature cleavage in the bloodstream can lead to off-target toxicity.

Linker-Payload Release Mechanisms cluster_non_cleavable Non-Cleavable Linker (e.g., SMCC) cluster_cleavable Cleavable Linker (e.g., Valine-Citrulline) NC_Internalization ADC Internalization NC_Lysosome Lysosomal Degradation of Antibody NC_Internalization->NC_Lysosome NC_Release Release of Payload-Linker-Amino Acid NC_Lysosome->NC_Release C_Internalization ADC Internalization C_Cleavage Linker Cleavage (e.g., by Cathepsin B) C_Internalization->C_Cleavage C_Release Release of Free Payload C_Cleavage->C_Release C_Bystander Bystander Killing of Neighboring Cells C_Release->C_Bystander

References

Doxorubicin-SMCC ADC Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vivo efficacy of Antibody-Drug Conjugates (ADCs) is paramount. This guide provides a comparative analysis of Doxorubicin-SMCC ADCs against alternative doxorubicin ADC formulations, supported by experimental data from preclinical animal models.

Comparative Efficacy of Doxorubicin ADCs with Different Linkers

The choice of linker technology is critical to the therapeutic index of an ADC, influencing its stability in circulation and the efficiency of payload release within the target cancer cell. This section compares the in vivo performance of Doxorubicin ADCs featuring a non-cleavable SMCC (or similar thioether) linker, a pH-sensitive hydrazone linker, and an enzyme-cleavable peptide linker.

Data Summary of In Vivo Efficacy:

ADC Linker TypeAntibody-TargetAnimal ModelTreatment RegimenKey Efficacy OutcomesReference
SMCC-type (GMBS) G7mAb-CD24Nude mice with Huh7 human hepatocellular carcinoma xenografts10 mg/kg, i.v., once weekly for 4 weeksSignificant tumor growth suppression and prolonged survival compared to doxorubicin alone.[1][2][3][1][2]
Non-cleavable Thioether cRGD Peptide-Integrilin αvβ3C57BL/6 mice with B16 melanomaNot specifiedIn vivo efficacy was 1.4-1.7 fold greater than free doxorubicin.
Hydrazone (acid-labile) BR96-Lewis YAthymic mice with L2987 human lung carcinoma xenografts8 mg/kg doxorubicin equivalent, i.v., days 1, 5, 9Induced complete tumor regressions and cures.
Hydrazone (acid-labile) Milatuzumab-CD74SCID mice with multiple myeloma xenograftsNot specifiedShowed efficacy in preclinical models.
Enzyme-cleavable (Val-Cit) cRGD Peptide-Integrilin αvβ3C57BL/6 mice with B16 melanomaNot specifiedIn vivo efficacy was 1.7-2.0 fold greater than the disulfide-linked conjugate.

Key Findings:

  • This compound (and similar non-cleavable thioether) ADCs demonstrate significant anti-tumor activity and improved survival in various cancer models compared to unconjugated doxorubicin. The non-cleavable nature of the SMCC linker is thought to contribute to greater stability in plasma.

  • Hydrazone-linked Doxorubicin ADCs , such as BR96-doxorubicin, have shown remarkable potency in preclinical studies, leading to complete tumor regressions and cures in xenograft models. This efficacy is attributed to the acid-labile nature of the hydrazone bond, which facilitates drug release in the acidic environment of endosomes and lysosomes.

  • Enzyme-cleavable linkers , like the valine-citrulline (Val-Cit) dipeptide, also exhibit potent in vivo anti-tumor effects. These linkers are designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

Experimental Protocols

A generalized experimental protocol for evaluating the in vivo efficacy of a this compound ADC in a tumor xenograft model is outlined below. This protocol is a composite based on standard methodologies reported in the literature.

1. Cell Culture and Animal Models:

  • Human cancer cell lines (e.g., Huh7, L2987) are cultured under standard conditions.
  • Immunocompromised mice (e.g., athymic nude or SCID) are used to prevent rejection of human tumor xenografts.

2. Tumor Xenograft Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
  • A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Tumor growth is monitored by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

4. ADC Administration:

  • The this compound ADC, control antibody, free doxorubicin, and vehicle control are administered, typically via intravenous (i.v.) injection.
  • Dosing and schedule are based on previous tolerability studies (e.g., once weekly for 4 weeks).

5. Efficacy Evaluation:

  • Tumor Growth Inhibition: Tumor volumes are measured regularly (e.g., twice weekly) throughout the study.
  • Body Weight: Animal body weights are monitored as an indicator of toxicity.
  • Survival: Animals are monitored for survival, and the study may be terminated when tumors reach a maximum allowable size or if signs of excessive toxicity are observed.
  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow Experimental Workflow for In Vivo ADC Efficacy Study cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture 1. Cancer Cell Culture implantation 3. Tumor Cell Implantation cell_culture->implantation animal_model 2. Animal Model (Immunocompromised Mice) animal_model->implantation monitoring 4. Tumor Growth Monitoring implantation->monitoring randomization 5. Group Randomization monitoring->randomization treatment 6. ADC Administration randomization->treatment tgi 7. Tumor Growth Inhibition Measurement treatment->tgi survival 8. Survival Analysis treatment->survival toxicity 9. Toxicity Assessment treatment->toxicity adc_mechanism Mechanism of this compound ADC Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Fusion Release Doxorubicin Release Degradation->Release 5. Proteolysis Nucleus Nucleus Release->Nucleus DNA DNA Intercalation Nucleus->DNA 6. Action Apoptosis Apoptosis DNA->Apoptosis

References

Assessing the Bystander Effect of Doxorubicin-SMCC ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics in oncology, designed to selectively deliver potent cytotoxic agents to cancer cells. A key consideration in the design and evaluation of ADCs is the "bystander effect," the ability of the released cytotoxic payload to kill not only the target antigen-positive cancer cells but also adjacent antigen-negative cells within a heterogeneous tumor. This guide provides a comprehensive comparison of the bystander effect of ADCs utilizing a Doxorubicin payload conjugated via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, with alternative ADC platforms.

The bystander effect is largely dictated by the properties of the linker and the payload. ADCs with cleavable linkers can release their payload in a form that can diffuse across cell membranes, thereby inducing a bystander effect. In contrast, ADCs with non-cleavable linkers, such as Doxorubicin-SMCC, are designed for high stability in circulation. Upon internalization into a target cell, the antibody component is degraded in the lysosome, releasing the payload still attached to the linker and an amino acid residue (lysine). This resulting complex is typically charged and membrane-impermeable, thus limiting its ability to diffuse out of the cell and kill neighboring cells.[1][2]

Comparative Analysis of Bystander Effect

The choice of linker technology is a critical determinant of an ADC's bystander potential. The following tables summarize the expected and observed bystander effects of different ADC platforms.

Table 1: Comparison of ADC Platforms and Their Bystander Effect Potential

ADC PlatformLinker TypePayloadExpected Bystander Effect
This compound ADC Non-cleavable (SMCC) Doxorubicin Minimal to None
Trastuzumab deruxtecan (T-DXd)Cleavable (tetrapeptide)DXd (topoisomerase I inhibitor)High
Trastuzumab emtansine (T-DM1)Non-cleavable (SMCC)DM1 (tubulin inhibitor)Minimal to None[3][4]
Brentuximab vedotinCleavable (valine-citrulline)MMAE (tubulin inhibitor)High

Table 2: Quantitative In Vitro Bystander Effect Data

The following data from co-culture assays, where antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together, demonstrates the differential bystander killing capacity of ADCs with cleavable versus non-cleavable linkers. While direct data for a this compound ADC is limited in publicly available literature, data from Trastuzumab emtansine (T-DM1), which utilizes the same non-cleavable SMCC linker, serves as a relevant surrogate.

ADCTarget Cells (Ag+)Bystander Cells (Ag-)ObservationReference
Trastuzumab emtansine (T-DM1) HER2-positive SK-BR-3HER2-negative U-87 MGNo significant cytotoxicity in HER2-negative cells.[3]
Trastuzumab deruxtecan (T-DXd) HER2-positive SK-BR-3HER2-negative U-87 MGSignificant cytotoxicity in HER2-negative cells.
Trastuzumab-vc-MMAE HER2-positive (N87, BT474, SKBR3)HER2-negative (GFP-MCF7)Increased bystander killing with a higher fraction of Ag+ cells.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches to assess the bystander effect, the following diagrams illustrate the key processes.

doxorubicin_apoptosis_pathway Doxorubicin-Induced Apoptosis Signaling Pathway Dox Doxorubicin TopII Topoisomerase II Inhibition Dox->TopII DNA_damage DNA Double-Strand Breaks TopII->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis pathway.

non_cleavable_adc_workflow Mechanism of a Non-Cleavable ADC (e.g., this compound) cluster_extracellular Extracellular Space cluster_intracellular Antigen-Positive Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_release Release of Lysine-SMCC-Doxorubicin Degradation->Payload_release No_diffusion No Diffusion to Neighboring Cell Payload_release->No_diffusion Apoptosis Apoptosis Payload_release->Apoptosis bystander_assay_logic Logic of In Vitro Bystander Effect Assays cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Assay Ag_pos Antigen-Positive Cells ADC_treat_co Treat with ADC Ag_pos->ADC_treat_co Ag_neg Antigen-Negative Cells (Fluorescently Labeled) Ag_neg->ADC_treat_co Bystander_effect Payload Diffuses ADC_treat_co->Bystander_effect If Bystander Effect Ag_neg_death Antigen-Negative Cell Death Bystander_effect->Ag_neg_death Induces Ag_pos_donor Antigen-Positive Cells (Donor) ADC_treat_donor Treat with ADC Ag_pos_donor->ADC_treat_donor Collect_medium Collect and Filter Conditioned Medium ADC_treat_donor->Collect_medium Add_medium Add Conditioned Medium Collect_medium->Add_medium Ag_neg_recipient Antigen-Negative Cells (Recipient) Ag_neg_recipient->Add_medium Bystander_effect_cm Payload Induces Add_medium->Bystander_effect_cm If Payload in Medium Ag_neg_death_cm Antigen-Negative Cell Death Bystander_effect_cm->Ag_neg_death_cm

References

A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Doxorubicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. In the context of doxorubicin, a potent anthracycline antibiotic, the choice between a cleavable and a non-cleavable linker strategy dictates the mechanism of drug release, stability, and overall therapeutic window of the ADC. This guide provides an objective comparison of these two linker types for doxorubicin-based ADCs, supported by experimental data and detailed methodologies.

Introduction to Linker Technology in Doxorubicin ADCs

Linkers are the linchpin of ADC design, ensuring that the highly potent doxorubicin payload remains securely attached to the antibody while in circulation, thereby minimizing off-target toxicity.[1] Upon reaching the tumor, the linker must facilitate the efficient release of doxorubicin to exert its cytotoxic effect. The two primary strategies for linker design are cleavable and non-cleavable linkers, each with distinct mechanisms of action and resulting pharmacological profiles.[2]

Cleavable linkers are designed to be labile and release the doxorubicin payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1] These triggers can include the acidic environment of endosomes and lysosomes (acid-labile linkers, e.g., hydrazones), the presence of specific enzymes that are overexpressed in tumor cells (enzyme-sensitive linkers, e.g., peptide-based), or the reducing environment of the cell (disulfide linkers).[3][4] An example of a doxorubicin ADC with a cleavable linker is BR96-doxorubicin, which utilizes an acid-labile hydrazone linker.

Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of doxorubicin from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC. This process releases the doxorubicin molecule still attached to the linker and an amino acid residue from the antibody. This strategy generally leads to improved plasma stability and a potentially wider therapeutic window due to reduced premature payload release.

Comparative Performance Data

The choice between a cleavable and non-cleavable linker significantly influences the in vitro cytotoxicity, in vivo efficacy, and plasma stability of doxorubicin ADCs. The following tables summarize quantitative data from a comparative study of peptide-doxorubicin conjugates with different linkers. While not traditional antibody-drug conjugates, these peptide conjugates provide valuable insights into the behavior of different linker types with doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50)

ConjugateLinker TypeLinker ChemistryCell LineIC50 (µM)
cRGD-SS-DOXCleavableDisulfideB161.89
cRGD-S-DOXNon-cleavableThioetherB160.98
cRGD-VC-DOXCleavableValine-Citrulline (enzyme-sensitive)B161.25
Free Doxorubicin--B160.54
(Data sourced from a comparative study on peptide-doxorubicin conjugates)

Table 2: In Vivo Efficacy (Tumor Growth Inhibition)

Treatment GroupLinker TypeTumor Volume (mm³) at Day 14Tumor Inhibition Rate (%)
Saline-1580 ± 210-
Free Doxorubicin-750 ± 11052.5
cRGD-SS-DOXCleavable920 ± 13041.8
cRGD-S-DOXNon-cleavable540 ± 9565.8
cRGD-VC-DOXCleavable610 ± 10561.4
(Data represents mean ± SD from a study in tumor-bearing C57BL/6 mice)

Table 3: Plasma Stability

ADC ConfigurationLinker TypeLinker ChemistryPlasma Half-life (t1/2)Reference
BR96-doxorubicinCleavableHydrazone~2-3 days
General Non-cleavable ADCNon-cleavableThioether (e.g., SMCC)Generally high plasma stability
(Note: Direct comparative plasma stability data for doxorubicin ADCs with both linker types from a single study is limited. The data presented is a compilation from different sources to provide a general overview.)

Mechanism of Action and Experimental Workflows

The differential mechanisms of payload release for cleavable and non-cleavable linkers lead to distinct intracellular fates and downstream signaling pathways.

Doxorubicin's Mechanism of Action

Doxorubicin primarily exerts its cytotoxic effects through two main mechanisms:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme essential for DNA replication, leading to double-strand breaks and ultimately apoptosis.

Doxorubicin_Mechanism Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation TopoII_Inhibition Topoisomerase II Inhibition Dox->TopoII_Inhibition DNA Nuclear DNA Replication_Block Blockage of DNA Replication & Transcription DNA->Replication_Block TopoII Topoisomerase II DSB DNA Double-Strand Breaks TopoII->DSB Intercalation->DNA TopoII_Inhibition->TopoII Apoptosis Apoptosis Replication_Block->Apoptosis DSB->Apoptosis

Doxorubicin's dual mechanism of action leading to apoptosis.

ADC Internalization and Payload Release

The journey of a doxorubicin ADC from the bloodstream to its intracellular target involves several key steps, with the linker type determining the final payload release mechanism.

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Doxorubicin ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome (Acidic pH) Tumor_Cell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Enzymes, Low pH) Endosome->Lysosome 3. Trafficking Dox_Cleavable Free Doxorubicin Lysosome->Dox_Cleavable 4a. Cleavable Linker: Payload Release (pH, Enzymes) Dox_NonCleavable Doxorubicin-Linker- Amino Acid Lysosome->Dox_NonCleavable 4b. Non-Cleavable Linker: Antibody Degradation & Payload Release Nucleus Nucleus Dox_Cleavable->Nucleus 5a. Action Dox_NonCleavable->Nucleus 5b. Action

Comparative workflow of doxorubicin ADCs with cleavable vs. non-cleavable linkers.

Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.

Materials:

  • Target cancer cell line (e.g., B16)

  • Complete cell culture medium

  • Doxorubicin ADCs (cleavable and non-cleavable) and free doxorubicin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and free doxorubicin. Replace the cell culture medium with medium containing the different concentrations of the test articles.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

In Vivo Efficacy Study in Xenograft Models

This assay evaluates the anti-tumor activity of ADCs in a living organism.

Materials:

  • Immunodeficient mice (e.g., C57BL/6)

  • Tumor cells (e.g., B16)

  • Doxorubicin ADCs, free doxorubicin, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups.

  • ADC Administration: Administer the ADCs, free doxorubicin, or vehicle control intravenously.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Data Analysis: Plot tumor growth curves for each treatment group and calculate tumor growth inhibition. The in vivo efficacy of the non-cleavable (RSDOX) or the cleavable dipeptide-linked (RVCDOX) doxorubicin conjugate was found to be 1.4-1.7 times that of free doxorubicin and 1.7-2.0 times that of the cleavable disulfide-linked (RSSDOX) conjugate.

Plasma Stability Assay

This assay determines the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • Doxorubicin ADCs

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Analytical method for ADC quantification (e.g., ELISA or LC-MS)

Procedure:

  • ADC Incubation: Incubate the ADC in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Analysis: Analyze the aliquots to determine the concentration of intact ADC and/or released doxorubicin.

  • Data Analysis: Calculate the half-life of the ADC in plasma.

Conclusion

The selection of a cleavable or non-cleavable linker for a doxorubicin ADC is a critical decision that profoundly impacts its therapeutic potential.

Cleavable linkers offer the advantage of releasing the parent doxorubicin molecule, which can lead to a potent bystander effect, killing neighboring antigen-negative tumor cells. However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity, as exemplified by the clinical experience with BR96-doxorubicin, which showed limited efficacy and gastrointestinal toxicities.

Non-cleavable linkers generally provide superior plasma stability, which can translate to a better safety profile and a wider therapeutic window. The release of a doxorubicin-linker-amino acid catabolite is dependent on antibody degradation within the target cell, potentially reducing the bystander effect. However, studies with peptide-doxorubicin conjugates suggest that non-cleavable linkers can lead to enhanced in vivo efficacy compared to some cleavable counterparts.

Ultimately, the optimal linker strategy for a doxorubicin ADC depends on the specific target antigen, the tumor type, and the desired balance between efficacy and safety. A thorough preclinical evaluation of ADCs with both linker types is crucial for selecting the most promising candidate for clinical development.

References

Head-to-Head Study: Doxorubicin-SMCC vs. Other Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Doxorubicin-SMCC with other commonly used payloads for antibody-drug conjugates (ADCs), including monomethyl auristatin E (MMAE), monomethyl auristatin F (MMAF), and maytansinoid derivatives DM1 and DM4. This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions during the ADC design and development process.

Executive Summary

The selection of a cytotoxic payload is a critical determinant of an antibody-drug conjugate's therapeutic index, influencing its potency, tolerability, and overall efficacy. While traditional chemotherapeutic agents like doxorubicin offer a well-understood mechanism of action, newer synthetic payloads such as auristatins and maytansinoids have demonstrated significantly higher potency. This guide delves into a head-to-head comparison of these payloads, presenting available preclinical data on their in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic profiles.

Introduction to ADC Payloads

Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent, connected via a chemical linker. The payload is the component responsible for inducing cell death following internalization of the ADC into the target cancer cell.

Doxorubicin , a well-established anthracycline antibiotic, functions as a DNA intercalator and topoisomerase II inhibitor, leading to DNA damage and apoptosis.[] When conjugated to an antibody via a stable linker like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), it can be selectively delivered to tumor cells.[2]

Auristatins (MMAE and MMAF) are highly potent synthetic analogs of dolastatin 10. They act as antimitotic agents by inhibiting tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[] MMAE is cell-permeable, which can lead to a "bystander effect" where it kills neighboring antigen-negative tumor cells, whereas MMAF is less permeable.[]

Maytansinoids (DM1 and DM4) are derivatives of maytansine that also inhibit tubulin polymerization, causing mitotic arrest and cell death.[3] They are highly potent cytotoxic agents widely used in ADC development.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of a cytotoxic agent or an ADC. While direct head-to-head studies comparing this compound ADCs with other payloads are limited, the available data consistently show that auristatins and maytansinoids are significantly more potent than doxorubicin. Maytansinoids, for instance, have demonstrated in vitro inhibitory activity up to 1000 times higher than conventional chemotherapeutic agents like doxorubicin, with IC50 values in the sub-nanomolar range. Similarly, MMAE and MMAF are reported to be 100 to 1000 times more potent than doxorubicin.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADC Payloads

PayloadCancer Cell LineIC50 (Free Drug)IC50 (Conjugated)Reference(s)
Doxorubicin MCF7 (Breast)~1.2 µMNot Available
HCT116 (Colon)~24.3 µg/mlNot Available
PC3 (Prostate)~2.64 µg/mlNot Available
MMAE NCI-N87 (Gastric)0.7 nM-
BxPC-3 (Pancreatic)0.97 nM-
Trastuzumab-vc-MMAE in NCI-N87-~0.1 nM
MMAF NCI-N87 (Gastric)88.3 nM-
Pertuzumab-MMAF in NCI-N87-0.07 nM
DM1 --T-DM1 in BT-474: ~10 ng/mL

Comparative In Vivo Efficacy

In vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of ADCs. While direct comparative in vivo studies between this compound ADCs and other payload ADCs are scarce, preclinical data for individual ADCs demonstrate their potential. For instance, a trastuzumab-doxorubicin conjugate has shown enhanced anti-cancer potency. However, studies comparing ADCs with different payloads, such as MMAE and a PBD, have shown that the choice of payload can significantly impact in vivo efficacy, with the PBD-conjugate demonstrating superior tumor control in one study.

Table 2: Summary of In Vivo Efficacy Data from Preclinical Xenograft Models

ADC (Payload)Tumor ModelDosing RegimenOutcomeReference(s)
Doxorubicin Conjugate Murine Breast CancerNot SpecifiedSignificant reduction in tumor volume
MMAE-based ADC NCI-N87 Xenograft10 mg/kg, single doseTumor growth inhibition
MMAF-based ADC NCI-N87 Xenograft1 nmol, single doseSignificant tumor growth inhibition
DM1-based ADC (T-DM1) SKOV3 Xenograft15 mg/kg, on days 0 and 21Significant tumor growth inhibition

Note: This table presents a summary of findings from different studies and does not represent a direct head-to-head comparison under the same experimental conditions.

Comparative Pharmacokinetic Properties

The pharmacokinetic (PK) profile of an ADC, including its clearance and half-life, is critical for determining its dosing schedule and potential for toxicity. The stability of the linker and the physicochemical properties of the payload influence the ADC's PK.

Table 3: Comparative Pharmacokinetic Parameters of ADC Payloads in Preclinical Models

ParameterDoxorubicin-ADCMMAE-ADCDM1-ADC (T-DM1)
Clearance Not readily available0.10 L/h (in mice)0.75 L/day (in patients)
Half-life (t½) ~2 hours (conjugated DOX)~3.4 days~3.5 - 4 days
Volume of Distribution (Vd) Not readily availableNot readily available3.37 L (Central)
Reference(s)

Note: The presented pharmacokinetic parameters are from different studies and ADC constructs and may not be directly comparable.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used in the evaluation of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of ADCs on cancer cell lines.

1. Cell Seeding:

  • Plate cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well).

  • Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADC and relevant controls (e.g., naked antibody, free payload, isotype control ADC) in complete cell culture medium.

  • Remove the existing medium from the cell plates and add 100 µL of the diluted ADC and control solutions to the respective wells.

  • Incubate the plates for a duration relevant to the payload's mechanism of action (e.g., 72-120 hours for tubulin inhibitors).

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan crystals.

4. Formazan Solubilization:

  • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

In Vivo Efficacy Study (Xenograft Model)

This protocol describes a typical in vivo study to assess the anti-tumor efficacy of an ADC in a murine xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10^6 cells) into the flank of each mouse.

  • Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

2. Randomization and Dosing:

  • Randomize mice into treatment and control groups (e.g., vehicle, ADC, naked antibody).

  • Administer the ADC and control articles, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses.

3. Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor the general health of the animals for any signs of toxicity.

4. Study Endpoint and Data Analysis:

  • The study is typically concluded when tumors in the control group reach a predetermined size or at a specified time point.

  • Euthanize the mice and excise the tumors for weight measurement and further analysis.

  • Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the treatment effect.

Pharmacokinetic Analysis in Mice

This protocol outlines the procedure for determining the pharmacokinetic profile of an ADC in mice.

1. Animal Dosing:

  • Administer a single intravenous (IV) dose of the ADC to each mouse via the tail vein.

2. Serial Blood Collection:

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (typically 20-50 µL) from the saphenous or submandibular vein into tubes containing an anticoagulant.

3. Plasma Preparation:

  • Process the blood to obtain plasma by centrifugation (e.g., 1,500-2,000 x g for 10-15 minutes at 4°C).

  • Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Quantify the concentrations of total antibody, conjugated ADC, and/or free payload in the plasma samples using validated methods such as ELISA or LC-MS/MS.

5. Pharmacokinetic Analysis:

  • Use the concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½), using non-compartmental analysis.

Visualizations

Doxorubicin Signaling Pathway

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoisomeraseII Topoisomerase II Dox->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Membrane Cell Membrane DNA_damage DNA Double-Strand Breaks DNA->DNA_damage TopoisomeraseII->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest ROS->DNA_damage CellCycleArrest->Apoptosis ADC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Efficacy Xenograft Efficacy Study Cytotoxicity->Efficacy Internalization Internalization Assay Internalization->Efficacy Bystander Bystander Effect Assay Bystander->Efficacy Data_Analysis Data Analysis and Candidate Selection Efficacy->Data_Analysis PK Pharmacokinetic Study PK->Data_Analysis Toxicity Toxicology Study Toxicity->Data_Analysis ADC_Dev ADC Development (Antibody, Linker, Payload) ADC_Dev->Cytotoxicity ADC_Dev->Internalization ADC_Dev->Bystander ADC_Dev->PK ADC_Dev->Toxicity

References

Validating the Target Specificity of a Doxorubicin-SMCC ADC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The core principle of an ADC is to selectively deliver a potent cytotoxic payload to cancer cells while minimizing damage to healthy tissues. This specificity is paramount to the therapeutic success of an ADC and requires rigorous validation. This guide provides a comparative framework for validating the target specificity of a Doxorubicin-SMCC ADC, contrasting its performance with alternative ADC designs and providing supporting experimental data and protocols.

A this compound ADC combines the well-established chemotherapeutic agent Doxorubicin with a monoclonal antibody via a non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. The non-cleavable nature of the SMCC linker dictates that the payload is released primarily after the ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[1][2] This mechanism is designed to enhance tumor-specific drug release and reduce off-target toxicity.[1]

Comparative Performance Data

The following tables summarize key quantitative data from preclinical studies to compare the performance of ADCs with non-cleavable linkers, such as a this compound ADC, against ADCs with cleavable linkers, often conjugated with payloads like monomethyl auristatin E (MMAE).

Table 1: In Vitro Cytotoxicity Comparison

ADC ConfigurationTarget Cell Line (Antigen-Positive)IC50 (nM)Target Cell Line (Antigen-Negative)IC50 (nM)Reference
Trastuzumab-Doxorubicin (non-cleavable linker)SK-BR-3 (HER2+++)~10-50MCF-7 (HER2-)>1000[3]
Trastuzumab-vc-MMAE (cleavable linker)BT-474 (HER2+++)0.2MCF-7 (HER2-)>100[4]
Free DoxorubicinMDA-MB-231 (TNBC)1500MCF 10A (non-cancerous)240
Free MMAESKBR33.27HEK2934.24

Note: IC50 values can vary significantly based on the specific antibody, cell line, and experimental conditions. The data presented is a representative compilation from multiple sources to illustrate general trends.

Table 2: Bystander Effect Comparison

ADC ConfigurationLinker TypePayload PermeabilityBystander KillingReference
This compound ADC (Analogous to T-DM1)Non-cleavableLowMinimal/None
MMAE-based ADC (e.g., Trastuzumab-vc-MMAE)Cleavable (vc)HighPotent

Table 3: Internalization Rate Comparison

Antibody-Target PairInternalization Half-life (hours)Reference
Trastuzumab-HER26 - 14
Anti-CEA Antibody~14.5

Note: Internalization rates are highly dependent on the specific antibody and target antigen.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are protocols for key in vitro assays.

1. Target-Specific Cytotoxicity Assay

This assay determines the potency and specificity of the ADC on antigen-positive versus antigen-negative cells.

  • Materials:

    • Antigen-positive and antigen-negative cancer cell lines

    • This compound ADC and a relevant comparator ADC (e.g., MMAE-based)

    • Unconjugated antibody and free doxorubicin as controls

    • Cell culture medium and supplements

    • 96-well plates

    • MTT or other viability assay reagent

    • Plate reader

  • Procedure:

    • Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC, the comparator ADC, unconjugated antibody, and free doxorubicin.

    • Treat the cells with the respective compounds and include untreated cells as a control.

    • Incubate the plates for 72-120 hours.

    • Assess cell viability using an MTT assay or a similar method.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values.

2. Bystander Effect Co-culture Assay

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.

  • Materials:

    • Antigen-positive cell line

    • Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)

    • This compound ADC and a positive control ADC known to have a bystander effect (e.g., MMAE-based)

    • 96-well plates

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed a monoculture of GFP-expressing antigen-negative cells as a control.

    • In separate wells, seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells at various ratios (e.g., 1:1, 1:3, 3:1).

    • Allow cells to adhere overnight.

    • Treat both the monoculture and co-culture wells with serial dilutions of the ADCs.

    • Incubate for 72-120 hours.

    • Measure the fluorescence intensity of the GFP-expressing cells.

    • A significant decrease in the viability of the GFP-expressing cells in the co-culture compared to the monoculture indicates a bystander effect.

3. Internalization Assay via Flow Cytometry

This assay quantifies the rate and extent of ADC internalization into target cells.

  • Materials:

    • Target antigen-positive cell line

    • Fluorescently labeled this compound ADC (e.g., with Alexa Fluor 488)

    • Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)

    • Flow cytometer

  • Procedure:

    • Incubate the target cells with the fluorescently labeled ADC at 4°C to allow for surface binding without internalization.

    • Wash the cells to remove unbound ADC.

    • Shift the cells to 37°C to initiate internalization and collect samples at various time points (e.g., 0, 30, 60, 120 minutes).

    • For each time point, divide the cells into two groups.

    • Treat one group with a quenching antibody to quench the fluorescence of the surface-bound ADC. The remaining fluorescence represents the internalized ADC.

    • The other group is left untreated to measure total cell-associated fluorescence (surface-bound + internalized).

    • Analyze all samples by flow cytometry.

    • The internalized fraction is calculated by dividing the fluorescence of the quenched sample by the fluorescence of the unquenched sample.

Visualizing Key Pathways and Workflows

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin primarily exerts its cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.

G Dox This compound ADC Internalization Internalization & Lysosomal Degradation Dox->Internalization Released_Dox Released Doxorubicin Internalization->Released_Dox Topoisomerase_II Topoisomerase II Inhibition Released_Dox->Topoisomerase_II DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Doxorubicin-induced apoptosis pathway.

Experimental Workflow for Cytotoxicity Assay

A standardized workflow is essential for reproducible results in cytotoxicity assays.

G Start Start Seed_Cells Seed Antigen-Positive & Antigen-Negative Cells Start->Seed_Cells Adherence Overnight Incubation (Cell Adherence) Seed_Cells->Adherence Prepare_Dilutions Prepare Serial Dilutions of ADCs & Controls Adherence->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 72-120 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Absorbance with Plate Reader Viability_Assay->Read_Plate Analyze_Data Analyze Data & Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro cytotoxicity assay.

Logical Framework for Validating Target Specificity

The validation of target specificity is a multi-faceted process that relies on a logical progression of experiments.

G Goal Validate Target Specificity of This compound ADC Cytotoxicity Is the ADC potent and selective for antigen-positive cells? Goal->Cytotoxicity Bystander Does the ADC exhibit a bystander effect? Goal->Bystander Internalization Is the ADC efficiently internalized by target cells? Goal->Internalization Conclusion Overall Assessment of Target Specificity Cytotoxicity->Conclusion Bystander->Conclusion Internalization->Conclusion

Logical framework for specificity validation.

References

A Comparative Guide to the Plasma Stability of Doxorubicin-SMCC Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) in plasma is a critical determinant of its therapeutic index, influencing both efficacy and toxicity. Premature release of the cytotoxic payload can lead to off-target effects, while a linker that is too stable may not efficiently release the drug at the tumor site. This guide provides an objective comparison of the plasma stability of Doxorubicin-SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) conjugates against other linker technologies, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in ADC Stability

The linker connecting the antibody to the cytotoxic payload is a key component in the design of an ADC. It must remain stable in the systemic circulation to prevent premature drug release and then allow for efficient cleavage and release of the active drug within the target cancer cells. Linkers are broadly categorized as cleavable or non-cleavable, with each type having distinct advantages and disadvantages regarding plasma stability.

Non-cleavable linkers , such as SMCC, are designed to release the payload upon lysosomal degradation of the antibody after the ADC has been internalized by the target cell. This mechanism generally results in higher plasma stability and a potentially wider therapeutic window.[1]

Cleavable linkers , on the other hand, are designed to be sensitive to specific conditions within the tumor microenvironment or inside the cancer cell, such as lower pH or the presence of certain enzymes. While this allows for more targeted drug release, they can sometimes be susceptible to premature cleavage in the plasma.

Comparative Plasma Stability Data

The following table summarizes available data on the plasma stability of various doxorubicin conjugates, highlighting the performance of the SMCC linker in comparison to other technologies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Linker TypeLinker ExamplePayloadAntibodyPlasma SourceStability MetricValue
Non-cleavable SMCC Doxorubicin Trastuzumab Human % Degradation (120 h) ~38% [2]
Non-cleavableSMCCDM1TrastuzumabNot SpecifiedStability AssessmentHigh plasma stability[3]
CleavableGlutarateDoxorubicinCyclic PeptideHuman SerumHalf-life (t½)~6 hours[4]
CleavableHydrazoneDoxorubicinAnti-Lewis YNot SpecifiedStability AssessmentLimited plasma stability reported[3]

Experimental Protocols

Accurate assessment of ADC plasma stability is crucial for preclinical development. The following is a detailed protocol for a typical in vitro plasma stability assay.

In Vitro Plasma Stability Assay

Objective: To determine the rate of drug deconjugation and the stability of an ADC in plasma from various species over time.

Materials:

  • Test ADC (e.g., this compound conjugate)

  • Control ADC (with a known stable or unstable linker, if available)

  • Human, mouse, rat, or cynomolgus monkey plasma (citrate- or EDTA-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with orbital shaker

  • Sample collection tubes

  • -80°C freezer

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA reader)

  • Reagents for sample processing (e.g., protein A beads for immunoprecipitation, solvents for extraction)

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C.

    • Dilute the test ADC to a final concentration of 100 µg/mL in the plasma.

    • Prepare a control sample by diluting the ADC in PBS to the same final concentration.

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots of the plasma and PBS samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, and 168 hours).

    • Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store at -80°C until analysis to prevent further degradation.

  • Sample Analysis:

    • Quantification of Intact ADC (Drug-to-Antibody Ratio - DAR):

      • Thaw samples on ice.

      • Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., protein A magnetic beads).

      • Wash the beads to remove non-specifically bound proteins.

      • Elute the ADC from the beads.

      • Analyze the eluted ADC by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates deconjugation.

    • Quantification of Released Payload:

      • To the plasma samples, add a protein precipitation agent (e.g., acetonitrile) to precipitate plasma proteins and release any non-covalently bound drug.

      • Centrifuge the samples to pellet the precipitated proteins.

      • Analyze the supernatant containing the free doxorubicin by LC-MS/MS.

Visualizing Experimental Workflows and Linker Chemistry

Diagrams generated using Graphviz provide a clear visual representation of complex biological and chemical processes.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC This compound ADC Incubate Incubate at 37°C ADC->Incubate Plasma Human Plasma Plasma->Incubate PBS PBS (Control) PBS->Incubate Timepoints Collect Aliquots (0, 1, 4, 8, 24, 48, 72, 96, 168h) Incubate->Timepoints Freeze Snap-freeze and Store at -80°C Timepoints->Freeze DAR_Analysis Intact ADC Analysis (DAR) by LC-MS Freeze->DAR_Analysis Payload_Analysis Released Doxorubicin Analysis by LC-MS/MS Freeze->Payload_Analysis G cluster_cell Target Cancer Cell cluster_release Payload Release Antibody Antibody SMCC SMCC Linker Antibody->SMCC Dox Doxorubicin SMCC->Dox Internalization Internalization Dox->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome 2. Degradation Antibody Degradation Lysosome->Degradation 3. Released_Dox Released Doxorubicin-Linker-Amino Acid Degradation->Released_Dox 4.

References

Comparative Cytotoxicity of Doxorubicin-SMCC Conjugates Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Doxorubicin conjugated via a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker to different targeting moieties. The data presented herein is intended to offer a baseline understanding of the potency of these conjugates against various cancer cell lines and a non-cancerous cell line.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of a peptide-Doxorubicin conjugate utilizing a sulfo-SMCC linker and free Doxorubicin across a range of cell lines. This allows for a comparison of the conjugate's potency and selectivity.

Table 1: Comparative Cytotoxicity of a Peptide-Doxorubicin (sulfo-SMCC) Conjugate

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Triple-Negative Breast Cancer1.3[1]
MDA-MB-468Triple-Negative Breast Cancer4.7[1]
MCF-10ANon-cancerous Breast Epithelial38.6[1]

Data from a study utilizing a specific breast cancer cell targeting peptide (WxEAAYQrFL) conjugated to Doxorubicin via a sulfo-SMCC linker. The results demonstrate that the peptide-drug conjugate was significantly less toxic to the non-cancerous cell line compared to the triple-negative breast cancer cell lines[1].

Table 2: Cytotoxicity of Free Doxorubicin on Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hReference
BFTC-905Bladder Cancer2.3[2]
MCF-7Breast Cancer2.5
M21Skin Melanoma2.8
HeLaCervical Carcinoma2.9
UMUC-3Bladder Cancer5.1
HepG2Hepatocellular Carcinoma12.2
TCCSUPBladder Cancer12.6
Huh7Hepatocellular Carcinoma> 20
VMCUB-1Bladder Cancer> 20
A549Lung Cancer> 20

This table provides context on the general sensitivity of various cancer cell lines to the cytotoxic payload, Doxorubicin, alone. The data shows a wide range of sensitivities across different cancer types.

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of an antibody-drug conjugate (ADC) like one containing Doxorubicin-SMCC, using a colorimetric assay such as the MTT assay.

1. Cell Culture and Seeding:

  • Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested from culture flasks and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well). Plates are incubated for 24 hours to allow for cell attachment.

2. ADC Treatment:

  • A stock solution of the this compound ADC is serially diluted in complete cell culture medium to achieve a range of desired concentrations.

  • The culture medium from the seeded 96-well plates is aspirated, and 100 µL of the diluted ADC solutions are added to the respective wells. Control wells containing untreated cells and cells treated with the unconjugated antibody or free Doxorubicin are also included.

  • The plates are incubated for a specified period, typically 72 hours, to allow the ADC to exert its cytotoxic effects.

3. Cytotoxicity Assessment (MTT Assay):

  • Following the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • The medium containing MTT is then carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The absorbance values are corrected by subtracting the background absorbance from wells containing only medium and MTT.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value, the concentration of the ADC that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for this compound ADC Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding adc_prep ADC Dilution Series adc_treatment ADC Treatment adc_prep->adc_treatment incubation_24h 24h Incubation cell_seeding->incubation_24h incubation_24h->adc_treatment incubation_72h 72h Incubation adc_treatment->incubation_72h mtt_addition MTT Addition incubation_72h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance_reading Absorbance Reading solubilization->absorbance_reading data_processing Data Processing & Normalization absorbance_reading->data_processing ic50_calc IC50 Calculation data_processing->ic50_calc

Caption: Workflow for ADC Cytotoxicity Assay.

Doxorubicin_Apoptosis_Pathway Doxorubicin-Induced Apoptosis Signaling Pathway cluster_dna_damage DNA Damage & Topo II Inhibition cluster_mitochondria Mitochondrial Pathway Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II p53 p53 Activation DNA_intercalation->p53 Topo_II->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mito_dys Mitochondrial Dysfunction Bax->Mito_dys Bcl2->Mito_dys Cyto_c Cytochrome c Release Mito_dys->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-Induced Apoptosis Pathway.

Disclaimer: The provided IC50 values are for specific conjugates and cell lines as cited and may not be directly extrapolated to other this compound conjugates with different targeting antibodies or peptides. Direct comparative studies of a single antibody-Doxorubicin-SMCC conjugate across a broad panel of cell lines are not widely available in the public domain. The experimental protocol is a general guideline and may require optimization for specific cell lines and ADCs.

References

Benchmarking Doxorubicin-SMCC against existing ADC therapies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Doxorubicin-SMCC and Existing Antibody-Drug Conjugate (ADC) Therapies

This guide provides a detailed comparison of Antibody-Drug Conjugates (ADCs) utilizing the this compound payload-linker system against other established ADC therapies. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance, mechanism, and experimental evaluation of different ADC constructs.

Introduction to Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[][2] An ADC consists of three main components: a monoclonal antibody that targets a specific antigen overexpressed on cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[] This design allows for the selective delivery of the cytotoxic agent to tumor cells, thereby increasing the therapeutic window and reducing systemic toxicity compared to traditional chemotherapy.

The linker plays a crucial role in the stability and efficacy of an ADC. Linkers can be broadly categorized as cleavable or non-cleavable. Non-cleavable linkers, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), offer high plasma stability, ensuring the payload remains attached to the antibody until the entire ADC is internalized and degraded within the lysosome of the target cell.

Mechanism of Action: this compound

The this compound system combines the anthracycline antibiotic Doxorubicin with the non-cleavable SMCC linker.

  • Antibody Targeting and Internalization : The ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell.

  • Lysosomal Degradation : Once inside the cell, the complex is trafficked to the lysosome. The non-cleavable SMCC linker requires the complete proteolytic degradation of the antibody component to release the payload.

  • Payload-Induced Cytotoxicity : After release, Doxorubicin acts as a DNA topoisomerase II inhibitor. It intercalates into the DNA, inhibiting the synthesis of macromolecules and leading to DNA damage, which ultimately triggers apoptosis and cell death.

A key characteristic of ADCs with non-cleavable linkers like SMCC is their limited bystander effect. The payload is primarily released inside the target cell, and its ability to diffuse out and kill neighboring antigen-negative cells is restricted. This makes such ADCs highly dependent on homogenous antigen expression within the tumor.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome 4. Antibody Degradation & Payload Release Endosome->Lysosome 3. Trafficking Nucleus Nucleus Lysosome->Nucleus Released Doxorubicin DNA DNA Damage & Apoptosis Nucleus->DNA Intercalates DNA, Inhibits Topo II

Caption: Mechanism of a this compound ADC.

Comparative Data: Doxorubicin vs. Other Payloads

The choice of payload is critical to an ADC's potency. Early ADCs utilized conventional chemotherapeutic agents like Doxorubicin. However, newer generations of ADCs employ highly potent toxins, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), which are often 100 to 1000 times more cytotoxic than traditional agents. This higher potency allows for effective tumor cell killing even with a low number of payload molecules delivered to the cell.

Table 1: Comparison of this compound with Clinically Approved ADC Components

FeatureThis compound ADCAdo-trastuzumab emtansine (Kadcyla®)Brentuximab vedotin (Adcetris®)Enfortumab vedotin (Padcev®)Sacituzumab govitecan (Trodelvy®)
Payload DoxorubicinDM1 (Maytansinoid derivative)MMAE (Auristatin)MMAE (Auristatin)SN-38 (Topoisomerase I inhibitor)
Payload MoA DNA Intercalation, Topoisomerase II InhibitorTubulin InhibitorTubulin InhibitorTubulin InhibitorTopoisomerase I Inhibitor
Linker SMCC (non-cleavable)SMCC (non-cleavable)Valine-Citrulline (cleavable)Valine-Citrulline (cleavable)CL2A (cleavable)
Target Antigen Variable (e.g., CD74)HER2CD30Nectin-4TROP-2
Bystander Effect LimitedLimitedYesYesYes

Table 2: Relative Potency of Common ADC Payloads

Payload ClassExample(s)Typical IC50 RangeReference
AnthracyclinesDoxorubicinMicromolar (µM)
AuristatinsMMAE, MMAFSub-nanomolar to Nanomolar (nM)
MaytansinoidsDM1, DM4Nanomolar (nM)
CamptothecinsSN-38, DeruxtecanNanomolar (nM)

Note: IC50 values can vary significantly based on the cell line and assay conditions. The modest potency of doxorubicin has been a limiting factor in the efficacy of early ADCs.

Key Experimental Protocols for ADC Benchmarking

Evaluating the efficacy and safety of an ADC requires a suite of in vitro and in vivo assays. Below are detailed protocols for fundamental in vitro experiments.

In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of an ADC on antigen-positive and antigen-negative cells to assess its target-specific killing ability.

Objective : To measure the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials :

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC constructs (e.g., this compound ADC, control ADCs)

  • Unconjugated antibody and free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure :

  • Cell Seeding : Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.

  • Remove the medium from the wells and add 100 µL of the different drug concentrations. Include untreated cells as a negative control.

  • Incubation : Incubate the plates for a period that allows for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors, 48-72 hours for DNA-damaging agents).

  • Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition : Measure absorbance or luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Antigen+ and Antigen- Cells in 96-well Plates C 3. Treat Cells with Test Articles A->C B 2. Prepare Serial Dilutions of ADC, Antibody, and Payload B->C D 4. Incubate for 48-96 hours C->D E 5. Add Cell Viability Reagent (e.g., MTT) D->E F 6. Read Plate on Spectrophotometer E->F G 7. Plot Dose-Response Curve & Calculate IC50 F->G

Caption: Workflow for an in vitro cytotoxicity assay.
Bystander Effect Assay (Co-Culture Method)

This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells, which is crucial for efficacy in heterogeneous tumors.

Objective : To quantify the killing of Ag- cells when co-cultured with Ag+ cells in the presence of an ADC.

Materials :

  • Ag+ cell line

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC constructs

  • 96-well, black-walled, clear-bottom plates

  • High-content imaging system or flow cytometer

  • Nuclear stain (e.g., Hoechst 33342) and cell death stain (e.g., Propidium Iodide)

Procedure :

  • Cell Seeding : Seed a mixture of Ag+ and fluorescently-labeled Ag- cells in the same wells at a defined ratio (e.g., 1:1, 1:3). Seed monocultures of each cell line as controls.

  • ADC Treatment : After cells adhere, treat them with serial dilutions of the ADC.

  • Incubation : Incubate for an appropriate duration (e.g., 72-96 hours).

  • Staining : Add Hoechst (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells with compromised membranes) to the wells.

  • Imaging and Analysis :

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify the total number of Ag- cells (GFP-positive) and the number of dead Ag- cells (GFP-positive and PI-positive).

  • Data Interpretation : An increase in the death of Ag- cells in the co-culture compared to the Ag- monoculture indicates a bystander effect.

Bystander_Assay_Workflow cluster_setup Setup cluster_readout Readout cluster_result Result A 1. Co-culture Antigen+ cells and GFP-labeled Antigen- cells B 2. Treat with ADC A->B C 3. Incubate for 72-96 hours B->C D 4. Stain with Nuclear (Hoechst) and Dead Cell (Propidium Iodide) Dyes C->D E 5. Image with High-Content Imaging System D->E F 6. Quantify Viability of GFP-positive (Antigen-) Cells E->F G Compare Ag- viability in co-culture vs. monoculture F->G

Caption: Workflow for a co-culture bystander effect assay.

Conclusion

The this compound conjugate represents an early approach to ADC design, utilizing a well-characterized chemotherapeutic agent and a highly stable, non-cleavable linker. Its primary advantages are predictable pharmacokinetics and a favorable safety profile due to the stability of the SMCC linker, which minimizes premature payload release. However, the therapeutic potential of Doxorubicin-based ADCs is limited by the relatively modest potency of the Doxorubicin payload compared to agents used in modern ADCs like MMAE and deruxtecan. Furthermore, the non-cleavable nature of the SMCC linker restricts the bystander killing effect, making it most suitable for tumors with high and uniform antigen expression.

In contrast, many currently approved and clinically successful ADCs employ highly potent payloads coupled with either stable non-cleavable linkers for direct cell killing or cleavable linkers designed to enable a potent bystander effect. The choice between these strategies depends on the specific target antigen, tumor biology, and payload characteristics. Benchmarking a this compound ADC against these newer therapies using standardized in vitro and in vivo assays is essential to determine its relative efficacy and potential therapeutic niche.

References

Safety Operating Guide

Proper Disposal of Doxorubicin-SMCC: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Doxorubicin-SMCC, a potent cytotoxic agent conjugated with a crosslinker, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a hazardous substance, all materials that come into contact with this compound must be handled and disposed of following strict protocols. This guide provides essential, step-by-step instructions for the safe disposal of this compound waste, in line with established safety guidelines for handling chemotherapeutic agents.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. Doxorubicin is a known carcinogen and can cause genetic defects.[1]

Item Specification Purpose
Gloves Double pair of chemotherapy-rated nitrile glovesPrevents skin contact and absorption.
Lab Coat Disposable, solid-front, back-closing gownProtects clothing and skin from contamination.
Eye Protection Chemical splash goggles or a face shieldShields eyes from splashes and aerosols.
Respiratory N95 or higher respiratorRecommended when handling powders or creating aerosols.

II. Waste Segregation and Containment

Proper segregation of waste at the point of generation is a critical step in the disposal process. All waste contaminated with this compound is considered hazardous or cytotoxic waste.

Waste Categories:

  • Sharps Waste: Needles, syringes, scalpels, and any other sharp items that are contaminated with this compound.

  • Solid Waste: Contaminated lab supplies such as pipette tips, tubes, vials, flasks, and personal protective equipment (gloves, gowns, etc.).

  • Liquid Waste: Unused or leftover solutions of this compound, as well as contaminated buffers and media.

  • Animal Waste: Contaminated animal bedding and carcasses from in-vivo studies.[2][3]

All waste containers must be clearly labeled with "Hazardous: Cytotoxic Waste" and the chemical name "this compound."

III. Step-by-Step Disposal Procedures

A. Sharps Waste Disposal:

  • Immediately after use, place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.[2][3]

  • Do not recap, bend, or break needles.

  • Once the sharps container is three-quarters full, securely close and seal the lid.

  • Store the sealed container in a designated hazardous waste accumulation area until it is collected by a licensed hazardous waste disposal service.

B. Solid Waste Disposal:

  • Place all non-sharp, contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container lined with a yellow chemotherapy waste bag.

  • This includes all contaminated PPE, which should be carefully removed to avoid exposure.

  • When the bag is full, securely seal it and place it in the designated hazardous waste accumulation area for pickup.

C. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.

  • The container must be clearly labeled as "Hazardous: Cytotoxic Liquid Waste" and include the chemical name.

  • Do not dispose of liquid this compound waste down the drain.

  • Store the sealed liquid waste container in the designated hazardous waste accumulation area.

D. Decontamination of Reusable Items:

  • Reusable items such as glassware or spatulas can be decontaminated by soaking them in a 10% bleach solution for 24 hours.

  • After soaking, thoroughly rinse the items with water.

  • The bleach solution used for decontamination should be disposed of as hazardous liquid waste.

IV. Spill Management

In the event of a this compound spill, immediate action is required to contain and clean the area.

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, cover the spill with absorbent pads, starting from the outside and working inward.

  • For powder spills, gently cover with damp absorbent pads to avoid generating dust.

  • Clean the spill area with soap and water.

  • All cleanup materials are considered hazardous waste and must be disposed of in the solid cytotoxic waste container.

V. Experimental Protocols: Decontamination Procedure

Objective: To effectively decontaminate non-disposable laboratory equipment contaminated with this compound.

Materials:

  • 10% bleach solution (prepared fresh)

  • Hazardous waste container for liquid waste

  • Appropriate PPE

Methodology:

  • Carefully place the contaminated reusable items into a suitable container.

  • Prepare a 10% bleach solution by diluting one part household bleach with nine parts water.

  • Pour the bleach solution into the container, ensuring the items are fully submerged.

  • Allow the items to soak for a minimum of 24 hours.

  • After the soaking period, carefully decant the bleach solution into a designated hazardous liquid waste container.

  • Thoroughly rinse the decontaminated items with water.

VI. Disposal Workflow Diagram

DoxorubicinSMCC_Disposal_Workflow cluster_generation Waste Generation Point cluster_containment Containment cluster_final Final Disposal Path sharps Sharps (Needles, Syringes) sharps_container Puncture-Resistant Sharps Container sharps->sharps_container solid Solid Waste (PPE, Tubes, Vials) solid_container Yellow Chemo Waste Bag/Bin solid->solid_container liquid Liquid Waste (Unused Solutions) liquid_container Sealed Liquid Waste Container liquid->liquid_container reusable Reusable Items (Glassware) decon_container Decontamination Soak (10% Bleach) reusable->decon_container hazardous_pickup Licensed Hazardous Waste Pickup sharps_container->hazardous_pickup solid_container->hazardous_pickup liquid_container->hazardous_pickup decon_container->liquid_container Dispose of Bleach Solution clean_items clean_items decon_container->clean_items Cleaned Items (for reuse) incineration Incineration hazardous_pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Doxorubicin-SMCC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent compounds like Doxorubicin-SMCC. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize exposure risk and ensure a safe laboratory environment. The recommendations provided are based on guidelines for handling the cytotoxic agent doxorubicin.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Below are the minimum recommended PPE for handling this compound.

Gloves:

  • Double Gloving: Always wear two pairs of chemotherapy-tested gloves.[1]

  • Material: Nitrile gloves are recommended as they have shown high resistance to permeation by doxorubicin.[2][3][4] Latex gloves should be avoided.[1]

  • Testing Standard: Gloves should be tested according to ASTM D6978 standards.

  • Glove Change Frequency: Change the outer glove every 30-60 minutes or immediately if it becomes contaminated or damaged.

Gowns:

  • Material: Wear a disposable, lint-free, and impermeable gown with a closed front, long sleeves, and tight-fitting cuffs. Polyethylene-coated polypropylene gowns offer excellent protection.

  • Disposal: Gowns should not be reused and must be discarded as hazardous waste after each use.

Eye and Face Protection:

  • Standard Protection: Safety glasses with side shields or chemical splash goggles should be worn.

  • Splash Hazard: When there is a risk of splashing, a full-face shield worn over safety glasses or goggles is required to provide maximum protection.

Respiratory Protection:

  • Handling Solids: When handling the powdered form of this compound or when there is a risk of generating aerosols, a fit-tested NIOSH-certified N95 or N100 respirator is necessary. Surgical masks do not provide adequate respiratory protection.

  • Engineering Controls: All handling of this compound powder should be performed in a certified chemical fume hood or a Class II Type B biological safety cabinet to minimize inhalation exposure.

Quantitative Data for PPE Selection

The selection of appropriate PPE, particularly gloves, should be guided by quantitative data on their protective capabilities. The breakthrough time is a critical parameter, indicating how long a glove material can resist a specific chemical before it is detected on the inside.

Table 1: Glove Breakthrough Times for Doxorubicin

Glove MaterialTesting StandardBreakthrough Time (minutes)Reference
NitrileASTM D6978> 240
NitrileASTM D6978> 480

Note: Breakthrough times can vary by manufacturer and glove thickness. Always consult the manufacturer's specific data for the gloves you are using.

Operational and Disposal Plans

A clear and well-rehearsed plan for handling and disposing of this compound and contaminated materials is crucial for maintaining a safe laboratory.

Experimental Protocols: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of chemotherapy-tested gloves.

  • Gown: Put on an impermeable gown, ensuring complete coverage. The cuffs of the inner gloves should be tucked under the sleeves of the gown.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

  • Respiratory Protection: If required, put on a fit-tested N95 or N100 respirator.

  • Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if there is a splash risk.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated cytotoxic waste container.

  • Gown: Untie the gown and carefully pull it away from your body, touching only the inside of the gown. Turn it inside out as you remove it and place it in the cytotoxic waste container.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the cytotoxic waste container.

  • Respiratory Protection: If worn, remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.

  • Waste Segregation: Use designated, clearly labeled, puncture-resistant containers for all cytotoxic waste.

  • Sharps: All needles, syringes, and other sharps must be disposed of in a designated sharps container for chemotherapy waste.

  • Contaminated PPE: All used gowns, gloves, and other disposable PPE must be placed in a cytotoxic waste bag.

  • Gross Contamination: In case of a spill, all cleanup materials (absorbent pads, wipes, etc.) must be disposed of as cytotoxic waste.

  • Decontamination: Non-disposable equipment and surfaces should be decontaminated. A 10% bleach solution can be used for decontamination of reusable glassware by soaking for 24 hours. Work surfaces should be cleaned with soap and water after each use.

Visual Workflow for PPE Handling

To further clarify the procedural steps, the following diagram illustrates the logical workflow for the selection, use, and disposal of PPE when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling this compound cluster_doffing Doffing Sequence cluster_disposal Disposal Assess Task Risk Assess Task Risk Select Appropriate PPE Select Appropriate PPE Inspect PPE for Defects Inspect PPE for Defects Select Appropriate PPE->Inspect PPE for Defects Hand Hygiene1 Hand Hygiene Inspect PPE for Defects->Hand Hygiene1 Inner Gloves Inner Gloves Hand Hygiene1->Inner Gloves Gown Gown Inner Gloves->Gown Outer Gloves Outer Gloves Gown->Outer Gloves Respiratory Protection Respiratory Protection Outer Gloves->Respiratory Protection Eye/Face Protection Eye/Face Protection Respiratory Protection->Eye/Face Protection Perform Lab Work Perform Lab Work Eye/Face Protection->Perform Lab Work Remove Outer Gloves Remove Outer Gloves Perform Lab Work->Remove Outer Gloves Remove Gown Remove Gown Remove Outer Gloves->Remove Gown Dispose in Cytotoxic Waste Dispose in Cytotoxic Waste Remove Outer Gloves->Dispose in Cytotoxic Waste Remove Eye/Face Protection Remove Eye/Face Protection Remove Gown->Remove Eye/Face Protection Remove Gown->Dispose in Cytotoxic Waste Remove Inner Gloves Remove Inner Gloves Remove Eye/Face Protection->Remove Inner Gloves Remove Respirator Remove Respirator Remove Inner Gloves->Remove Respirator Remove Inner Gloves->Dispose in Cytotoxic Waste Hand Hygiene2 Hand Hygiene Remove Respirator->Hand Hygiene2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.